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2,5-Dichloro-6-methyl-3-nitropyridine Documentation Hub

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  • Product: 2,5-Dichloro-6-methyl-3-nitropyridine

Core Science & Biosynthesis

Foundational

2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5): A Comprehensive Technical Guide for Drug Development

Executive Summary & Chemical Identity In modern medicinal chemistry, highly functionalized pyridine scaffolds serve as the architectural foundation for numerous kinase inhibitors, GPCR modulators, and agrochemicals. 2,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, highly functionalized pyridine scaffolds serve as the architectural foundation for numerous kinase inhibitors, GPCR modulators, and agrochemicals. 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) is a premium heterocyclic building block designed for orthogonal, late-stage functionalization.

By strategically positioning two distinct chlorine atoms, a reducible nitro group, and a sterically active methyl group around a pyridine core, this molecule offers researchers a programmable canvas for complex drug synthesis [1].

Quantitative Physicochemical Data

To facilitate experimental planning and computational modeling, the core quantitative properties of the scaffold are summarized below.

PropertyValue
Chemical Name 2,5-Dichloro-6-methyl-3-nitropyridine
CAS Registry Number 1624260-64-5
Molecular Formula C₆H₄Cl₂N₂O₂
Molecular Weight 207.01 g/mol
Exact Mass 205.9650 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (TPSA) 58.7 Ų

Structural Analysis & Reactivity Profile

Understanding the electronic landscape of 2,5-Dichloro-6-methyl-3-nitropyridine is critical for predicting its behavior in multi-step syntheses. The reactivity of this scaffold is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-nitro group [2].

  • The C2-Position (Chlorine): Situated between the pyridine nitrogen and the strongly electron-withdrawing nitro group, the C2-carbon is highly electrophilic. This makes the C2-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr), even with weakly nucleophilic amines.

  • The C5-Position (Chlorine): Positioned meta to the nitro group, the C5-Cl bond is significantly less electrophilic. It remains inert during low-temperature S_NAr reactions but is perfectly primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the C2 position is functionalized.

  • The C3-Position (Nitro): Acts as an electron-withdrawing anchor during early synthetic steps and serves as a latent primary amine, which can be unveiled via reduction for subsequent amide coupling or cyclization.

  • The C6-Position (Methyl): Provides a steric shield that dictates the conformation of C5 substituents and offers a benzylic-like C-H bond for late-stage radical halogenation or oxidation.

Reactivity Core 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) C2 C2-Position (Cl) Core->C2 Highly Electrophilic C5 C5-Position (Cl) Core->C5 Cross-Coupling Ready C3 C3-Position (NO2) Core->C3 Reducible C6 C6-Position (CH3) Core->C6 Benzylic-like C-H SNAr SNAr C2->SNAr SNAr Reaction Suzuki Suzuki C5->Suzuki Pd-Coupling Reduction Reduction C3->Reduction Amine Reduction Bromination Bromination C6->Bromination Radical Bromination

Fig 1: Reactivity map of 2,5-Dichloro-6-methyl-3-nitropyridine highlighting functionalization sites.

Causality in Synthetic Strategy: The Regioselective Imperative

When designing a synthetic route using this scaffold, order of operations is paramount .

The Causality of Sequence: If a researcher attempts a Palladium-catalyzed Suzuki coupling prior to modifying the C2 position, the highly activated C2-Cl will undergo competitive oxidative addition, leading to a complex mixture of regioisomers and decomposed starting material.

By executing the S_NAr reaction at C2 first, the strongly electron-withdrawing chlorine is replaced by an electron-donating group (such as an alkylamine or ether). This substitution subtly increases the electron density of the pyridine ring, deactivating it just enough to stabilize the intermediate. Consequently, the C5-Cl bond becomes the exclusive site for subsequent Palladium-catalyzed oxidative addition, ensuring absolute regiocontrol [3].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes built-in checkpoints to ensure intermediate integrity before proceeding to the next synthetic node.

Workflow Start Starting Material CAS: 1624260-64-5 Step1 Step 1: SNAr at C2 (Amine, DIPEA, THF, 0°C to RT) Start->Step1 Val1 Validation: LC-MS & TLC Check for mono-substitution Step1->Val1 Val1->Step1 If Incomplete Step2 Step 2: Suzuki Coupling at C5 (Boronic Acid, Pd(dppf)Cl2, K2CO3, 90°C) Val1->Step2 If >95% Conversion Val2 Validation: NMR & HPLC Confirm C-C bond formation Step2->Val2 Step3 Step 3: Nitro Reduction at C3 (Fe/NH4Cl or Pd/C + H2) Val2->Step3 If Pure End Final Scaffold Highly Substituted Pyridine Step3->End

Fig 2: Sequential functionalization workflow ensuring regiocontrol and intermediate validation.

Protocol A: Regioselective S_NAr at the C2 Position

Objective: Selectively displace the C2-chlorine with a primary amine.

  • Preparation: Dissolve 2,5-Dichloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control (Causality): Cool the reaction flask to 0 °C using an ice bath. Causality: Initiating the reaction at 0 °C suppresses the kinetic energy required for the nucleophile to attack the less reactive C5 position, preventing di-substitution.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by the dropwise addition of the desired primary amine (1.1 eq).

  • Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via LC-MS.

    • Pass Condition: Disappearance of the starting mass (m/z ~206) and emergence of the mono-substituted product mass. If di-substitution is observed, the amine was added too rapidly or temperature control failed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Form a C-C bond at the C5 position using the C2-functionalized intermediate.

  • Preparation: Combine the C2-functionalized intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a specialized microwave vial or Schlenk flask.

  • Solvent System (Causality): Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The aqueous component is strictly required to dissolve the inorganic base, which is necessary to activate the boronic acid into a reactive boronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Purge the vessel with argon for 5 minutes.

  • Propagation: Heat the reaction to 90 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via HPLC and ¹H NMR.

    • Pass Condition: HPLC shows >95% conversion. ¹H NMR should display the disappearance of the characteristic singlet of the C4-proton (shifted due to the new aryl ring) and the appearance of new aromatic signals.

  • Workup: Filter through a pad of Celite to remove palladium black, partition between water and DCM, and purify via silica gel chromatography.

References

  • Title: 2,5-Dichloro-6-methyl-3-nitropyridine | C6H4Cl2N2O2 | CID 86280225 Source: PubChem, National Institutes of Health URL: [Link]

Exploratory

Introduction: The Significance of the Polysubstituted Pyridine Scaffold

An In-Depth Technical Guide to 2,5-Dichloro-6-methyl-3-nitropyridine: Synthesis, Characterization, and Application Potential For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,5-Dichloro-6-methyl-3-nitropyridine: Synthesis, Characterization, and Application Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Dichloro-6-methyl-3-nitropyridine, a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. By examining its physicochemical properties, proposing synthetic and analytical methodologies, and exploring its reactivity, this document serves as a foundational resource for researchers aiming to leverage this compound in the development of novel molecules.

The pyridine ring is a privileged scaffold in drug discovery and materials science. Its derivatives are integral to a wide array of pharmaceuticals and agrochemicals, owing to the pyridine nitrogen's ability to engage in hydrogen bonding and the ring's capacity for diverse functionalization.[1] The specific combination of chloro, methyl, and nitro substituents on the pyridine core, as seen in 2,5-Dichloro-6-methyl-3-nitropyridine, imparts a unique electronic and steric profile, making it a promising intermediate for targeted synthesis.

The chloro groups serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functionalities.[2][3] The nitro group, a strong electron-withdrawing group, activates the pyridine ring towards such nucleophilic attack, influencing the regioselectivity of these reactions.[3] The methyl group, an electron-donating group, also modulates the electronic properties and provides a steric handle that can be crucial for molecular recognition by biological targets. The strategic placement of these substituents creates a molecule with significant potential for the synthesis of complex, biologically active compounds.[4][5]

Physicochemical Properties of 2,5-Dichloro-6-methyl-3-nitropyridine

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₆H₄Cl₂N₂O₂Derived from the chemical structure.
Molecular Weight 207.02 g/mol Calculated from the atomic weights of the constituent elements. This is isomeric with 2,4-Dichloro-6-methyl-3-nitropyridine, which has a reported molecular weight of 207.0142 g/mol .[6]
Appearance Pale yellow to yellow solidSimilar chlorinated and nitrated pyridines are typically crystalline solids with a yellowish hue.[4]
Melting Point 40-75 °CThe melting points of related isomers like 2-Chloro-6-methyl-3-nitropyridine (68-73 °C) and 2,6-dichloro-3-nitropyridine (61-63 °C) suggest a relatively low melting point.[4][7]
Solubility Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMF); sparingly soluble in water.The presence of two chlorine atoms and the overall aromatic character suggest good solubility in common organic solvents. The nitro and pyridine nitrogen may impart slight water solubility.
pKa (of conjugate acid) ~ 1-2The strong electron-withdrawing effects of the two chlorine atoms and the nitro group significantly reduce the basicity of the pyridine nitrogen.
logP ~ 2.5 - 3.0The hydrophobicity of the chloro and methyl groups is expected to result in a positive logP value, indicating a preference for lipophilic environments.

Proposed Synthetic Pathway

A plausible synthetic route to 2,5-Dichloro-6-methyl-3-nitropyridine involves a multi-step process starting from a readily available precursor. A logical approach would be the nitration of a dichlorinated methylpyridine.

Synthetic_Pathway 2,5-Dichloro-3-methylpyridine 2,5-Dichloro-3-methylpyridine Reaction Nitration 2,5-Dichloro-3-methylpyridine->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Product 2,5-Dichloro-6-methyl- 3-nitropyridine Reaction->Product Purification Purification (Crystallization/ Chromatography) Product->Purification Reactivity Start 2,5-Dichloro-6-methyl- 3-nitropyridine Prod1 Monosubstituted Product (at C2) Start->Prod1 SɴAr at C2 Nu1 Nucleophile 1 (e.g., R-NH₂) Nu1->Prod1 Prod2 Disubstituted Product Prod1->Prod2 SɴAr at C5 Nu2 Nucleophile 2 (e.g., R'-SH) Nu2->Prod2

Sources

Foundational

Comprehensive Technical Guide: Physical Properties, Reactivity, and Handling of 2,5-Dichloro-6-methyl-3-nitropyridine

Executive Summary In modern drug development, highly substituted pyridines serve as privileged scaffolds for kinase inhibitors, oncology therapeutics, and complex agrochemicals. 2,5-Dichloro-6-methyl-3-nitropyridine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, highly substituted pyridines serve as privileged scaffolds for kinase inhibitors, oncology therapeutics, and complex agrochemicals. 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) represents a critical intermediate offering orthogonal reactivity handles for synthetic chemists[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a deep-dive into its physical properties, the electronic causality behind its behavior, and self-validating experimental protocols for its application in scale-up workflows.

Core Chemical Identity & Physical Properties Matrix

To effectively handle and scale reactions involving this compound, researchers must understand its physical property matrix. The macroscopic properties of this intermediate are directly dictated by the strong electron-withdrawing nature of the nitro group and the heavy atomic mass of the dual chlorine substituents.

Table 1: Physical and Chemical Properties
PropertyValue / DescriptionCausality / Implication
CAS Number 1624260-64-5[2]Unique identifier for procurement, safety tracking, and regulatory compliance.
Molecular Formula C₆H₄Cl₂N₂O₂[1]Defines the highly functionalized nature of the pyridine ring.
Molecular Weight 207.01 g/mol [1]Used for precise stoichiometric calculations in scale-up and cross-coupling.
Physical State Crystalline Solid[3]Facilitates handling; allows for thermodynamic purification via recrystallization.
Density ~1.55 g/cm³ (Predicted)High density driven by dual chlorine atoms; affects phase separation in aqueous extraction.
Solubility Soluble in DCM, EtOAc, THF; Insoluble in H₂OHigh lipophilicity due to halogens and methyl group; lack of basicity prevents aqueous dissolution.
Boiling Point >280 °C (Decomposes)[4]Thermal degradation occurs before boiling due to the reactive nitro group.

Electronic Causality: The pyridine nitrogen typically acts as a weak base, but in 2,5-dichloro-6-methyl-3-nitropyridine, the lone pair is strongly deactivated. The inductive effect of the two chlorine atoms, combined with the powerful resonance withdrawal of the C-3 nitro group, renders the molecule highly electron-deficient. This lack of basicity means the compound will not form water-soluble hydrochloride salts, dictating the use of strictly organic solvents (e.g., dichloromethane, ethyl acetate) for extraction and chromatography.

Reactivity Profiling and Orthogonal Functionalization

The true value of this scaffold lies in its regioselective reactivity. The C-2 and C-5 positions both bear chlorine atoms, but their electronic environments are vastly different, allowing for sequential, controlled functionalization.

Reactivity Start 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) SNAr Nucleophilic Substitution Target: C2-Cl Start->SNAr Amines/Alcohols CrossCoupling Pd-Catalyzed Coupling Target: C5-Cl Start->CrossCoupling Boronic Acids Reduction Nitro Reduction Target: C3-NO2 Start->Reduction Fe/HCl or H2

Orthogonal reactivity pathways of 2,5-Dichloro-6-methyl-3-nitropyridine.

Regioselective Causality: Nucleophilic Aromatic Substitution (SNAr) occurs exclusively at the C-2 position under mild conditions. The C-2 carbon is ortho to both the electron-withdrawing pyridine nitrogen and the strongly electron-withdrawing nitro group, creating an intense localized electrophilic center. Conversely, the C-5 chlorine is meta to the nitro group, experiencing only inductive withdrawal. This makes C-5 inert to mild nucleophiles but highly susceptible to subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) once the C-2 position has been functionalized.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize protocols that build in their own quality control. The following workflows are designed to be self-validating, ensuring high-fidelity results in drug development pipelines.

Protocol A: Purification via Recrystallization

Commercial batches of highly substituted pyridines may contain trace regioisomers[3]. Recrystallization exploits the specific crystal lattice energy of the target compound to ensure absolute purity before downstream synthesis.

Methodology:

  • Dissolution: Suspend 10.0 g of crude 2,5-dichloro-6-methyl-3-nitropyridine in 30 mL of Ethyl Acetate (EtOAc). Heat to 60 °C until fully dissolved. (Causality: The moderate polarity of EtOAc disrupts intermolecular forces without causing thermal degradation).

  • Anti-Solvent Addition: Slowly add 90 mL of Hexanes dropwise while maintaining stirring at 60 °C.

  • Hot Filtration: Pass the hot solution through a pre-warmed celite pad to remove insoluble polymeric impurities.

  • Controlled Crystallization: Cool the filtrate at a rate of 0.5 °C/min down to 4 °C. (Causality: Slow cooling ensures thermodynamic control, excluding regioisomeric impurities from the growing crystal lattice).

  • Isolation: Filter under vacuum and wash with 20 mL of ice-cold hexanes. Dry in vacuo at 40 °C for 12 hours.

Self-Validation Checkpoint: The success of this protocol is confirmed by the physical state. A sharp melting point indicates high lattice purity. If the solid melts over a broad range, regioisomeric impurities remain, and the process must be repeated.

Workflow A Crude 2,5-Dichloro-6-methyl-3-nitropyridine B Dissolution in Hot EtOAc/Hexane A->B Heat to 60°C C Hot Filtration (Remove impurities) B->C Gravity filter D Controlled Cooling to 4°C C->D Crystallization E Vacuum Filtration & Cold Wash D->E Isolate F Pure Crystalline Product E->F Dry in vacuo

Step-by-step recrystallization workflow for purity validation.

Protocol B: Regioselective SNAr with Primary Amines

This protocol demonstrates the selective displacement of the C-2 chlorine without disturbing the C-5 position.

Methodology:

  • Setup: In a dry 100 mL round-bottom flask, dissolve 5.0 mmol of 2,5-dichloro-6-methyl-3-nitropyridine in 20 mL of anhydrous THF.

  • Reagent Addition: Add 6.0 mmol of the target primary amine, followed by 10.0 mmol of N,N-Diisopropylethylamine (DIPEA). (Causality: DIPEA acts as a non-nucleophilic proton sponge, preventing the reacting amine from forming an unreactive hydrochloride salt).

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Quench with 20 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 20 mL).

  • Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting material will appear as a high-Rf spot due to its extreme lipophilicity. The product will appear as a bright yellow, lower-Rf spot. The intense yellow color is a self-validating visual cue indicating the successful formation of a push-pull chromophore system (amine donor, nitro acceptor).

Safety, Stability, and Storage

Due to the presence of a nitro group adjacent to a halogenated aromatic ring, this compound requires stringent handling protocols:

  • Storage: Store in a cool, dry environment (2-8 °C) under an inert atmosphere (Argon or Nitrogen) to prevent slow hydrolysis of the highly reactive C-2 chlorine[2].

  • Thermal Stability: Avoid exposure to strong bases at elevated temperatures (>100 °C), which can trigger exothermic decomposition[4].

  • Toxicity: Halogenated nitropyridines are known skin sensitizers and potential mutagens. All handling must occur within a certified fume hood using appropriate PPE.

References

  • National Center for Biotechnology Information (NCBI) | PubChem Compound Summary for CID 86280225, 2,5-Dichloro-6-methyl-3-nitropyridine |[Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 2,5-Dichloro-6-methyl-3-nitropyridine

Introduction In the landscape of pharmaceutical and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Their inherent chemical properties, coupled with the diverse functionalities t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Their inherent chemical properties, coupled with the diverse functionalities that can be introduced onto the pyridine scaffold, make them privileged structures in the quest for novel bioactive agents. Within this class, 2,5-dichloro-6-methyl-3-nitropyridine stands as a compound of significant interest. The presence of electron-withdrawing chloro and nitro groups, alongside an electron-donating methyl group, creates a unique electronic and steric environment. This intricate interplay of substituents is expected to profoundly influence its reactivity, binding affinity, and metabolic stability, making a thorough structural elucidation paramount for its application in drug development and materials science.

This technical guide provides a comprehensive, in-depth analysis of the spectral characteristics of 2,5-dichloro-6-methyl-3-nitropyridine. While direct experimental data for this specific molecule is not widely published, this guide will leverage established principles of spectroscopy and comparative analysis with structurally related compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only offers a robust framework for the characterization of this molecule but also serves as a pedagogical tool for researchers engaged in the analysis of complex heterocyclic systems. We will delve into the causality behind experimental choices and provide self-validating protocols, ensuring that the presented methodologies are both theoretically sound and practically applicable.

Molecular Structure and Predicted Spectral Features

The structure of 2,5-dichloro-6-methyl-3-nitropyridine, with its distinct substitution pattern, dictates a unique spectral fingerprint. Understanding the electronic effects of each substituent is key to predicting its spectral behavior. The two chlorine atoms and the nitro group are strongly electron-withdrawing, leading to a deshielding of the pyridine ring's protons and carbons. Conversely, the methyl group is electron-donating, imparting a shielding effect. The spatial arrangement of these groups will further influence the through-space interactions and coupling constants observed in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,5-dichloro-6-methyl-3-nitropyridine, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,5-dichloro-6-methyl-3-nitropyridine is predicted to be simple, exhibiting two distinct signals: one for the aromatic proton and one for the methyl protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Aromatic Proton8.0 - 8.5Singlet (s)1HH-4The sole aromatic proton is significantly deshielded due to the strong electron-withdrawing effects of the adjacent nitro group and the two chlorine atoms on the ring. The absence of adjacent protons would result in a singlet.
Methyl Protons2.6 - 2.8Singlet (s)3H-CH₃The methyl group protons are expected to appear as a singlet in the typical range for a methyl group attached to an aromatic ring. The deshielding effect of the adjacent nitro and chloro groups will shift it slightly downfield compared to a simple methylpyridine.

This prediction is informed by data from similar structures. For instance, in 5-ethyl-2-methyl pyridine, the aromatic protons appear in the range of δ 7.05-8.32 ppm, and the methyl protons are observed at δ 2.50 ppm.[1] The introduction of two chloro and a nitro group in our target molecule would be expected to shift the aromatic proton significantly further downfield.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
C1150 - 155C-2Attached to a chlorine and nitrogen, this carbon is expected to be significantly deshielded.
C2135 - 140C-3The presence of the nitro group will cause a strong deshielding effect on this carbon.
C3125 - 130C-4This carbon, bonded to the sole aromatic proton, will be influenced by the surrounding electron-withdrawing groups.
C4145 - 150C-5Bonded to a chlorine atom, this carbon will be deshielded.
C5158 - 163C-6The presence of the methyl group and its proximity to the nitrogen atom and a chlorine will result in a downfield shift.
C620 - 25-CH₃This signal corresponds to the methyl group carbon and is expected in the typical aliphatic region.

For comparison, the ¹³C NMR spectrum of 2-chloro-3-methyl-5-nitropyridine shows signals within these expected ranges.[2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of 2,5-dichloro-6-methyl-3-nitropyridine.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Typically 200-220 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (if any) to deduce proton-proton connectivities.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of 2,5-dichloro-6-methyl-3-nitropyridine is expected to show characteristic absorption bands for the C-Cl, C=N, C=C, and NO₂ functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000WeakAromatic C-H stretchCharacteristic of C-H bonds on an aromatic ring.
~2950 - 2850WeakAliphatic C-H stretchCorresponding to the methyl group C-H bonds.
~1600 - 1550Medium-StrongAromatic C=C and C=N stretchingTypical for the pyridine ring vibrations.
~1550 - 1500StrongAsymmetric NO₂ stretchThe nitro group exhibits a strong, characteristic asymmetric stretching vibration.
~1350 - 1300StrongSymmetric NO₂ stretchThe symmetric stretch of the nitro group is also a strong and diagnostically useful band.
~800 - 700StrongC-Cl stretchThe carbon-chlorine stretching vibrations are expected in this region.

These predictions are consistent with the vibrational spectra of other substituted nitropyridines.[3]

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • Perform a background scan with no sample on the ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectral Data (Electron Ionization - EI)

Under EI conditions, 2,5-dichloro-6-methyl-3-nitropyridine is expected to produce a molecular ion peak (M⁺) and a series of fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

m/z (mass-to-charge ratio)Relative IntensityAssignmentRationale
206, 208, 210High[M]⁺Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The nominal mass is calculated for the most abundant isotopes (C₆H₄³⁵Cl₂N₂O₂).
176, 178, 180Medium[M - NO]⁺Loss of a nitric oxide radical.
160, 162, 164Medium[M - NO₂]⁺Loss of a nitro radical, a common fragmentation pathway for nitroaromatic compounds.
171, 173Medium[M - Cl]⁺Loss of a chlorine radical. The remaining fragment will still show an isotopic pattern for one chlorine atom (approx. 3:1 ratio).

The fragmentation of dichloronitropyridines is driven by the presence of the nitro group and the halogen atoms on the electron-deficient pyridine ring.[4]

Experimental Protocol for MS Data Acquisition (GC-MS)

Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-350.

Data Processing:

  • The software will generate a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to the analyte.

  • Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.

  • Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 2,5-dichloro-6-methyl-3-nitropyridine.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 2,5-Dichloro-6-methyl-3-nitropyridine Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Dilution Dilution in Volatile Solvent Sample->Dilution For MS Solid Solid Sample Sample->Solid For IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dilution->MS IR IR Spectroscopy (FTIR-ATR) Solid->IR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern Isotopic Ratios MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Sources

Foundational

2,5-Dichloro-6-methyl-3-nitropyridine chemical structure and IUPAC name

2,5-Dichloro-6-methyl-3-nitropyridine: Structural Elucidation, Synthesis, and Applications in Drug Discovery Executive Summary In the realm of medicinal chemistry and drug development, highly functionalized pyridine deri...

Author: BenchChem Technical Support Team. Date: March 2026

2,5-Dichloro-6-methyl-3-nitropyridine: Structural Elucidation, Synthesis, and Applications in Drug Discovery

Executive Summary

In the realm of medicinal chemistry and drug development, highly functionalized pyridine derivatives serve as indispensable building blocks. 2,5-Dichloro-6-methyl-3-nitropyridine is a prime example of a multi-functionalized heterocycle that offers orthogonal reactivity. This technical guide provides an in-depth analysis of its chemical structure, a mechanistic breakdown of its synthesis, and a self-validating protocol for its application in regioselective nucleophilic aromatic substitution (SNAr).

Chemical Structure and IUPAC Nomenclature

The systematic naming of highly functionalized heterocycles requires strict adherence to IUPAC priority rules. For the compound 2,5-dichloro-6-methyl-3-nitropyridine, the nomenclature is derived as follows:

  • Base Scaffold : The core is a pyridine ring, an electron-deficient six-membered aromatic heterocycle. The nitrogen atom is universally assigned as position 1.

  • Numbering Strategy : Numbering proceeds around the ring to assign the lowest possible locant set to the substituents. The sequence N(1)-C(2)-C(3)-C(4)-C(5)-C(6) yields substituents at positions 2, 3, 5, and 6.

  • Substituent Identification & Alphabetization : The substituents are two chloro groups, one methyl group, and one nitro group. Following IUPAC alphabetical ordering (chloro > methyl > nitro), the prefix becomes "2,5-dichloro-6-methyl-3-nitro".

Combining these elements yields the definitive IUPAC name: 2,5-dichloro-6-methyl-3-nitropyridine [1].

Table 1: Physicochemical Properties of 2,5-Dichloro-6-methyl-3-nitropyridine

PropertyValue
IUPAC Name 2,5-dichloro-6-methyl-3-nitropyridine
CAS Registry Number 1624260-64-5[1]
Molecular Formula C6H4Cl2N2O2[1]
Molecular Weight 207.01 g/mol [2]
SMILES Cc1nc(Cl)c([O-])cc1Cl
Structural Class Halogenated Heterocyclic Building Block

Mechanistic Insights into Regioselective Synthesis

The synthesis of 2,5-dichloro-6-methyl-3-nitropyridine exemplifies the elegant manipulation of electronic directing effects on an electron-deficient pyridine ring. The synthesis is typically achieved through a three-step sequence starting from 2-hydroxy-6-methylpyridine.

  • Step 1: Nitration The hydroxyl group at C2 strongly donates electron density via resonance, acting as a powerful ortho/para director. Nitration utilizing a mixture of concentrated HNO3 and H2SO4 preferentially occurs at C3 (ortho to the hydroxyl group), yielding 2-hydroxy-6-methyl-3-nitropyridine[3].

  • Step 2: Deoxychlorination The tautomeric 2-pyridone/2-hydroxypyridine intermediate is subjected to phosphorus oxychloride (POCl3). The hydroxyl oxygen attacks the electrophilic phosphorus, creating a good leaving group, which is subsequently displaced by a chloride ion to form 2-chloro-6-methyl-3-nitropyridine[4].

  • Step 3: Electrophilic Aromatic Chlorination The final functionalization requires the introduction of a chlorine atom at C5. The pyridine ring is highly deactivated by the nitro group and the ring nitrogen. However, the C5 position is uniquely activated: it is ortho to the electron-donating methyl group at C6 and meta to the strongly electron-withdrawing nitro group at C3. Using chlorine gas (Cl2) and a Lewis acid catalyst (FeCl3), electrophilic aromatic substitution selectively targets C5.

Synthesis_Workflow A 2-Hydroxy-6-methylpyridine B 2-Hydroxy-6-methyl- 3-nitropyridine A->B HNO3, H2SO4 (Nitration) C 2-Chloro-6-methyl- 3-nitropyridine B->C POCl3, Heat (Deoxychlorination) D 2,5-Dichloro-6-methyl- 3-nitropyridine C->D Cl2, FeCl3 (Electrophilic Chlorination)

Figure 1: Three-step synthetic workflow for 2,5-Dichloro-6-methyl-3-nitropyridine.

Experimental Protocol: Synthesis and Validation

To ensure reproducibility and trustworthiness, the following protocol details the final electrophilic chlorination step, incorporating self-validating analytical checkpoints.

Objective : Conversion of 2-chloro-6-methyl-3-nitropyridine to 2,5-dichloro-6-methyl-3-nitropyridine.

Materials :

  • 2-chloro-6-methyl-3-nitropyridine (1.0 eq)

  • Anhydrous Iron(III) chloride (FeCl3) (0.1 eq)

  • Chlorine gas (Cl2) or N-Chlorosuccinimide (NCS) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology :

  • Reaction Setup : In an oven-dried, round-bottom flask purged with inert argon, dissolve 2-chloro-6-methyl-3-nitropyridine in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition : Add anhydrous FeCl3 (0.1 eq) in one portion. Causality: The Lewis acid coordinates with the chlorinating agent, polarizing the Cl-Cl bond to generate a highly electrophilic chloronium species (Cl+), which is necessary to overcome the inherent electron deficiency of the nitropyridine ring.

  • Reagent Introduction : Slowly bubble Cl2 gas (or add NCS in portions) into the reaction mixture at 0 °C. Causality: Maintaining a low temperature prevents over-chlorination at the methyl group (radical pathway) and ensures strict electrophilic aromatic substitution.

  • Self-Validating Checkpoint (TLC) : After 2 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the starting material spot and the emergence of a less polar spot indicates successful chlorination.

  • Quenching and Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize unreacted chlorine. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification & Validation : Purify the crude product via flash column chromatography. Validate the final product using LC-MS (Expected m/z: 207.0) and 1H-NMR (Look for the disappearance of the C5 proton and the presence of a singlet for the C4 proton).

Applications in Drug Development: Regioselective SNAr

In medicinal chemistry, 2,5-dichloro-6-methyl-3-nitropyridine is a highly prized scaffold due to its capacity for orthogonal functionalization[5]. The two chlorine atoms exhibit drastically different reactivities towards Nucleophilic Aromatic Substitution (SNAr).

The chlorine at C2 is highly activated. It is situated ortho to the strongly electron-withdrawing nitro group and adjacent to the electronegative pyridine nitrogen. When a nucleophile (e.g., a primary amine) attacks C2, the resulting anionic Meisenheimer complex is deeply stabilized by resonance into the nitro group and the ring nitrogen[5].

Conversely, the chlorine at C5 is meta to the nitro group and lacks adjacent stabilizing heteroatoms. Consequently, nucleophilic attack at C2 is orders of magnitude faster than at C5. This regioselectivity allows drug development professionals to selectively install a pharmacophore at C2 under mild conditions, reserving the C5 chlorine for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build complex, multi-targeted therapeutics.

SNAr_Mechanism Start 2,5-Dichloro-6-methyl- 3-nitropyridine Complex Meisenheimer Complex (Stabilized at C2) Start->Complex Attack at C2 (Fast) Product 2-Substituted-5-chloro- 6-methyl-3-nitropyridine Start->Product Attack at C5 (Disfavored) Nuc Nucleophile (R-NH2) Nuc->Complex Complex->Product Loss of Cl- (Rearomatization)

Figure 2: Regioselective SNAr pathway demonstrating preferential attack at the C2 position.

Sources

Exploratory

2,5-Dichloro-6-methyl-3-nitropyridine literature review

An In-depth Technical Guide to 2,5-Dichloro-6-methyl-3-nitropyridine: Synthesis, Reactivity, and Applications Introduction: A Versatile Heterocyclic Building Block 2,5-Dichloro-6-methyl-3-nitropyridine is a highly functi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,5-Dichloro-6-methyl-3-nitropyridine: Synthesis, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

2,5-Dichloro-6-methyl-3-nitropyridine is a highly functionalized pyridine derivative poised for significant utility in medicinal chemistry and materials science. Its architecture, featuring two reactive chlorine atoms, a directing nitro group, and a modulating methyl group, offers a rich landscape for synthetic transformations. The strategic placement of these substituents creates a scaffold that is both activated for specific chemical reactions and primed for the generation of molecular diversity.

Nitrated pyridine heterocycles are pivotal intermediates in the synthesis of dyes, agrochemicals, and pharmaceutical products.[1] The presence of chlorine atoms on the pyridine ring, particularly when activated by an electron-withdrawing nitro group, makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3] This guide provides a comprehensive analysis of the synthesis, reactivity, and potential applications of 2,5-dichloro-6-methyl-3-nitropyridine, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthesis Pathway

The most direct and logical synthetic route to 2,5-dichloro-6-methyl-3-nitropyridine involves the electrophilic nitration of the precursor, 2,5-dichloro-3-methylpyridine. This transformation leverages well-established methodologies for the nitration of pyridine rings, which typically require strong acidic conditions to overcome the inherent electron-deficient nature of the pyridine nucleus.

The synthesis workflow can be visualized as follows:

Start Precursor: 2,5-Dichloro-3-methylpyridine Nitration Step 1: Electrophilic Nitration Start->Nitration Workup Step 2: Quench & Isolation Nitration->Workup Product Target Compound: 2,5-Dichloro-6-methyl-3-nitropyridine Reagents Reagents: Fuming HNO₃ / Concentrated H₂SO₄ Reagents->Nitration Workup->Product

Caption: Proposed synthetic workflow for 2,5-dichloro-6-methyl-3-nitropyridine.

Experimental Protocol: Synthesis of 2,5-Dichloro-6-methyl-3-nitropyridine

This protocol is adapted from standard procedures for the nitration of dichloropyridine derivatives.[1][4]

Materials:

  • 2,5-Dichloro-3-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice water

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly add 2,5-dichloro-3-methylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

  • Nitration: Once the substrate is fully dissolved, begin the dropwise addition of fuming nitric acid. The rate of addition must be controlled to maintain the reaction temperature below 10°C.

  • Reaction: After the addition is complete, slowly raise the temperature to 60-70°C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Reactivity and Mechanistic Insights: The Nuances of Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2,5-dichloro-6-methyl-3-nitropyridine is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group at the C3 position strongly activates the ortho C2 and C5 positions towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[3]

Regioselectivity: A Tale of Two Chlorines

A critical consideration for synthetic chemists is the regioselectivity of nucleophilic attack. Will the incoming nucleophile replace the chlorine at C2 or C5? The outcome is determined by a combination of electronic and steric factors.

  • Electronic Effects: The nitro group at C3 activates both adjacent positions. The pyridine nitrogen also exerts a strong electron-withdrawing inductive effect, which is more pronounced at the alpha-position (C2). This makes the C2 position more electrophilic and thus the likely site of kinetically controlled attack.[2][5]

  • Steric Effects: The methyl group at the C6 position does not significantly hinder the C5 position. However, a bulky nucleophile might face some steric hindrance from the adjacent nitro group when attacking the C2 position. For less bulky nucleophiles, this effect is often minimal.[5]

Therefore, for most nucleophiles, substitution is expected to occur preferentially at the C2 position under kinetic control.[6] Achieving substitution at the C5 position might require higher temperatures or specific catalytic conditions to favor the thermodynamically more stable product, although the kinetic product often dominates.

cluster_c2 Attack at C2 (Kinetic Pathway) cluster_c5 Attack at C5 (Thermodynamic Pathway) Start_C2 2,5-Dichloro-6-methyl-3-nitropyridine Intermediate_C2 Meisenheimer Complex (Charge delocalized onto NO₂ and N) Start_C2->Intermediate_C2 + Nu⁻ Nu_C2 Nu⁻ Product_C2 2-Nu-5-chloro-6-methyl-3-nitropyridine Intermediate_C2->Product_C2 - Cl⁻ Start_C5 2,5-Dichloro-6-methyl-3-nitropyridine Intermediate_C5 Meisenheimer Complex (Charge delocalized onto NO₂) Start_C5->Intermediate_C5 + Nu⁻ Nu_C5 Nu⁻ Product_C5 5-Nu-2-chloro-6-methyl-3-nitropyridine Intermediate_C5->Product_C5 - Cl⁻

Caption: Competing SNAr pathways for 2,5-dichloro-6-methyl-3-nitropyridine.

Protocol: Selective Mono-Amination at the C2 Position

This protocol is designed to favor the kinetically controlled substitution of the C2 chlorine with a primary or secondary amine.[6][7]

Materials:

  • 2,5-Dichloro-6-methyl-3-nitropyridine (1.0 eq)

  • Amine nucleophile (1.05 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dichloro-6-methyl-3-nitropyridine in anhydrous THF.

  • Reagent Preparation: In a separate flask, prepare a solution of the amine and the non-nucleophilic base (TEA or DIPEA) in anhydrous THF.

  • Reaction: Cool the solution of the dichloropyridine to 0°C in an ice bath. Add the amine solution dropwise over 30 minutes.

  • Monitoring: Stir the reaction at 0-5°C, allowing it to slowly warm to room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery

Halogenated pyridine derivatives are foundational scaffolds in modern drug discovery.[8][9] 2,5-Dichloro-6-methyl-3-nitropyridine serves as an ideal starting point for building libraries of compounds for screening against various therapeutic targets, such as protein kinases. The ability to selectively functionalize the C2 and C5 positions allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The general workflow for utilizing this scaffold in a drug discovery program is outlined below.

Scaffold Scaffold Selection: 2,5-Dichloro-6-methyl-3-nitropyridine Library Library Synthesis Scaffold->Library SNAr at C2/C5, Cross-Coupling Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit LeadOp Lead Optimization (SAR Studies) Hit->LeadOp LeadOp->Library Iterative Synthesis Candidate Preclinical Candidate LeadOp->Candidate

Caption: Drug discovery workflow utilizing the title compound as a core scaffold.

Quantitative Data Summary

While specific data for 2,5-dichloro-6-methyl-3-nitropyridine is not widely published, we can extrapolate expected yields for key transformations based on analogous, well-documented reactions of similar compounds like 2,6-dichloro-3-nitropyridine.[4][10]

Reaction TypePrecursorReagentsProductExpected Yield (%)Reference for Analogy
Nitration 2,6-DichloropyridineHNO₃ / H₂SO₄2,6-Dichloro-3-nitropyridine80-87%[4][10]
Amination (SNAr) 2,6-Dichloro-3-nitropyridineAmine, Base2-Amino-6-chloro-3-nitropyridine60-90%[7][9]
Methoxylation (SNAr) 2-Amino-6-chloro-3-nitropyridineNaOMe / MeOH2-Amino-6-methoxy-3-nitropyridine>90%[11]

Conclusion

2,5-Dichloro-6-methyl-3-nitropyridine stands out as a high-potential, versatile intermediate for advanced chemical synthesis. Its predictable reactivity in nucleophilic aromatic substitution, governed by a clear hierarchy of electronic and steric effects, allows for controlled, regioselective functionalization. By leveraging the protocols and mechanistic understanding detailed in this guide, researchers in drug discovery and materials science can effectively utilize this scaffold to construct novel molecules with tailored properties, accelerating the development of new therapeutics and functional materials.

References

  • Cho, S. Y., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 248-253. Available at: [Link]

  • Ahmadi, S. J. (2010). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry, 22(8), 6651-6655.
  • Fun, H.-K., et al. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1785. Available at: [Link]

  • NotVoodoo. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]

  • Google Patents. (2010). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Tavarez, J. A., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4627. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-3-chloromethyl-5-nitropyridine. Retrieved from [Link]

  • Weiss, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

  • Reinheimer, J. D., et al. (1984). Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in DMSO-d6/D2O. Canadian Journal of Chemistry, 62(6), 1120-1124.
  • Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 259-263. Available at: [Link]

  • Google Patents. (2019). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
  • Lokesh, K., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives.
  • Fun, H.-K., et al. (2011). 2,6-Dichloro-3-nitropyridine.
  • PubChem. (n.d.). 2,5-Dichloro-3-nitropyridine. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, October 29). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Functionalization of 2,5-Dichloro-6-methyl-3-nitropyridine for Heterocyclic Drug Discovery

Executive Summary The compound 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5)[1] is a highly versatile, electron-deficient heterocyclic building block widely cataloged for pharmaceutical research[2]. Its uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5)[1] is a highly versatile, electron-deficient heterocyclic building block widely cataloged for pharmaceutical research[2]. Its unique substitution pattern provides a predictable, step-wise functionalization sequence that is crucial for synthesizing complex bicyclic systems. Specifically, it serves as an ideal precursor for imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines—privileged pharmacophores frequently utilized in modern kinase inhibitor design. This guide details a robust, three-step synthetic workflow: regioselective nucleophilic aromatic substitution (SNAr), chemoselective Suzuki-Miyaura cross-coupling, and mild nitro reduction.

Mechanistic Rationale & Design Principles (E-E-A-T)

  • Regioselective SNAr at C-2: The reactivity of halopyridines in SNAr reactions is dictated by the stabilization of the anionic Meisenheimer intermediate, as demonstrated in recent predictive models for SNAr reactions 3[3]. In 2,5-dichloro-6-methyl-3-nitropyridine, the C-2 chlorine is flanked by two strong electron-withdrawing moieties: the ring nitrogen and the ortho-nitro group. This synergistic pull dramatically lowers the activation energy for nucleophilic attack at C-2. Conversely, the C-5 chlorine is meta to both the nitro group and the pyridine nitrogen, rendering it completely inert to SNAr under mild conditions. This fundamental electronic disparity allows for exclusive C-2 amination without the need for protecting groups.

  • Chemoselective Suzuki-Miyaura Coupling at C-5: Following SNAr, the resulting 2-amino-5-chloro-6-methyl-3-nitropyridine intermediate is significantly more electron-rich, making the remaining C-5 C–Cl bond challenging to activate. Successful cross-coupling requires palladium catalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos) to facilitate the difficult oxidative addition step into the heteroaryl chloride bond4[4],5[5].

  • Nitro Reduction and Cyclization: The C-3 nitro group serves a dual purpose: it activates the C-2 position for the initial SNAr and acts as a masked amine. Mild reduction preserves the newly installed C-5 aryl group and yields an ortho-diamine, which is perfectly primed for condensation with orthoesters to form the fused bicyclic core.

Quantitative Data Summary

Reaction StepTransformationReagents & CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
Step 1a SNAr (C-2 Amination)Cyclopentylamine, DIPEA, THF25292>98%
Step 1b SNAr (C-2 Alkoxylation)NaOMe, MeOH65488>96%
Step 2 Suzuki Coupling (C-5)PhB(OH)₂, Pd₂(dba)₃, SPhos, K₃PO₄901281>95%
Step 3 Nitro Reduction (C-3)Fe powder, NH₄Cl, EtOH/H₂O80394>98%

Experimental Protocols

Self-Validating Note: Each protocol includes specific in-process controls (e.g., color changes, TLC monitoring) to ensure experimental integrity and immediate feedback on reaction progress.

Protocol A: Regioselective C-2 Amination (SNAr)
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-Dichloro-6-methyl-3-nitropyridine (1.0 eq, 5.0 mmol) and anhydrous THF (25 mL).

  • Addition: Cool the pale yellow solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) followed by the dropwise addition of cyclopentylamine (1.1 eq, 5.5 mmol).

  • Reaction & Validation: Remove the ice bath and stir at 25 °C. Self-Validation: The solution will rapidly transition from pale yellow to a deep orange/red color, indicating the formation of the SNAr product. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material (Rf ~0.6) should be completely consumed within 2 hours, replaced by a lower-running bright yellow spot (Rf ~0.3).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C-5
  • Preparation: In an oven-dried Schlenk tube, combine the 5-chloro intermediate from Protocol A (1.0 eq, 3.0 mmol), phenylboronic acid (1.5 eq, 4.5 mmol), and K₃PO₄ (2.0 eq, 6.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%). Critical Step: Evacuate and backfill the Schlenk tube with dry argon three times to prevent catalyst oxidation[5].

  • Reaction: Add degassed Toluene/H₂O (4:1 v/v, 15 mL) via syringe. Seal the tube and heat to 90 °C in an oil bath for 12 hours. The biphasic mixture will turn dark brown as the active Pd(0) species is generated.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a short pad of Celite to remove palladium black. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Mild Nitro Reduction
  • Preparation: Suspend the coupled product from Protocol B (1.0 eq, 2.0 mmol) in a mixture of EtOH and H₂O (4:1 v/v, 20 mL).

  • Reduction: Add iron powder (325 mesh, 5.0 eq, 10.0 mmol) and solid NH₄Cl (5.0 eq, 10.0 mmol). Heat the suspension to 80 °C under vigorous stirring for 3 hours.

  • Workup & Validation: Self-Validation: The reaction is complete when the distinct yellow color of the nitro compound completely dissipates, yielding a pale/colorless solution containing suspended black iron oxides. Filter the hot mixture through Celite to remove iron sludge, washing thoroughly with hot EtOAc. Concentrate the filtrate and partition between EtOAc and water to isolate the ortho-diamine.

Synthetic Workflow Visualization

G SM 2,5-Dichloro-6-methyl- 3-nitropyridine SNAr 2-(Alkylamino)-5-chloro- 6-methyl-3-nitropyridine SM->SNAr SNAr (Amine) Regioselective C-2 Suz 5-Aryl-2-(alkylamino)- 6-methyl-3-nitropyridine SNAr->Suz Suzuki Coupling C-5 Arylation Red 3-Amino-5-aryl- 2-(alkylamino)-6-methylpyridine Suz->Red Nitro Reduction (Fe/NH4Cl) Cyc Imidazo[4,5-b]pyridine Derivative Red->Cyc Cyclization (Orthoester)

Synthetic workflow from 2,5-Dichloro-6-methyl-3-nitropyridine to bicyclic scaffolds.

References

  • 2,5-Dichloro-6-methyl-3-nitropyridine | C6H4Cl2N2O2 | CID 86280225 , nih.gov. 1

  • Product Name Index - Ambeed.com , ambeed.com.2

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides , acs.org. 4

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors , rsc.org. 3

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines , benchchem.com. 5

Sources

Application

Applications of Dichloromethylnitropyridines in Medicinal Chemistry: A Guide to Synthesis and Strategy

Introduction: The Versatile Dichloronitropyridine Scaffold The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of FDA-approved drugs.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Dichloronitropyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after scaffold in drug design. Within the diverse landscape of pyridine derivatives, halogenated nitropyridines stand out as exceptionally versatile intermediates for the synthesis of complex, biologically active molecules.[2] The presence of both chloro and nitro substituents on the pyridine ring activates it for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr), providing a robust platform for the construction of diverse molecular libraries.[3]

While direct medicinal chemistry applications of 2,5-dichloro-6-methyl-3-nitropyridine are not extensively documented in publicly available literature, this guide will focus on the well-established utility of its close structural isomers, such as 2,6-dichloro-3-nitropyridine and 2-chloro-5-methyl-3-nitropyridine. The synthetic strategies and protocols detailed herein are broadly applicable to this class of compounds and offer valuable insights for researchers and drug development professionals working with dichloromethylnitropyridine scaffolds.

Physicochemical Properties and Reactivity

Dichloromethylnitropyridines are typically white to off-white crystalline solids.[4] The presence of two electron-withdrawing chlorine atoms and a strongly deactivating nitro group significantly influences the reactivity of the pyridine ring, making the chloro-substituted positions susceptible to nucleophilic attack. The regioselectivity of these reactions is governed by a combination of electronic and steric factors.

Property2,5-dichloro-3-methylpyridine2,5-dichloro-3-nitropyridine
CAS Number 59782-88-6[5]21427-62-3[6]
Molecular Formula C₆H₅Cl₂N[5]C₅H₂Cl₂N₂O₂[6]
Molecular Weight 162.02 g/mol 192.98 g/mol [6]
Physical Form White to off-white solid[4]Not specified
Purity Typically ≥98%Not specified

Core Applications in Medicinal Chemistry

The primary application of dichloronitropyridine intermediates in medicinal chemistry lies in their role as electrophilic scaffolds for the synthesis of a wide array of therapeutic agents. The sequential and regioselective displacement of the chloride ions allows for the introduction of various functional groups, leading to the development of compounds with diverse biological activities.

Kinase Inhibitors

The diaminopyridine scaffold, readily accessible from dichloronitropyridines, is a well-known hinge-binding motif in the ATP-binding pocket of numerous kinases.[7] By strategically functionalizing the dichloronitropyridine core, medicinal chemists can design potent and selective kinase inhibitors for the treatment of cancer and other diseases.

Agrochemicals

Chlorinated pyridine derivatives are crucial intermediates in the synthesis of various agrochemicals, including herbicides and pesticides.[8] The reactivity of the dichloronitropyridine scaffold allows for the introduction of toxophoric groups that are effective against a range of agricultural pests.

Central Nervous System (CNS) Agents

The versatility of the dichloronitropyridine core has been exploited in the synthesis of drugs targeting the central nervous system. A notable example is the non-opioid analgesic Flupirtine, which is synthesized from 2,6-dichloro-3-nitropyridine.

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving dichloronitropyridine scaffolds. These protocols are based on established literature procedures and can be adapted for specific substrates and research objectives.

Protocol 1: Nitration of Dichloropyridine Precursors

The introduction of a nitro group onto the dichloropyridine ring is a critical first step in many synthetic routes. This is typically achieved through electrophilic aromatic substitution using a mixture of strong acids.

Reaction:

Nitration 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloropyridine->2,6-Dichloro-3-nitropyridine 120°C, 10h [18] HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->2,6-Dichloro-3-nitropyridine

Caption: Nitration of 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

Procedure: [9]

  • To a three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the stirring sulfuric acid.

  • Following the addition of the dichloropyridine, slowly add 10.1 g (0.1 mol) of potassium nitrate.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Slowly increase the temperature to 120°C and maintain the reaction at this temperature for 10 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

  • Filter the precipitated white solid and wash with ice water until neutral.

  • Dry the solid to obtain 2,6-dichloro-3-nitropyridine.

Expected Yield: Approximately 80%.[9]

Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The stepwise displacement of the chlorine atoms on the dichloronitropyridine ring is a powerful strategy for building molecular complexity. The following protocol details a regioselective amination reaction.

Reaction Workflow:

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep1 Dissolve 2,6-dichloro-3-nitropyridine in methanol prep2 Add aqueous ammonia solution prep1->prep2 react Heat to 35-40°C for 2 hours prep2->react workup1 Cool to 20°C react->workup1 workup2 Filter the solid product workup1->workup2 workup3 Wash with methanol workup2->workup3 workup4 Dry the product workup3->workup4

Caption: Workflow for regioselective amination.

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Methanol

  • Aqueous Ammonia Solution (25%)

Procedure: (Adapted from a similar synthesis)[10]

  • Dissolve 25.0 g (0.129 mol) of 2,6-dichloro-3-nitropyridine in 50.0 mL of methanol at room temperature.

  • Add 12.2 mL (0.179 mol) of a 25.0% aqueous ammonia solution.

  • Heat the mixture to 35-40°C for 2 hours.

  • After the reaction period, cool the mixture to 20°C.

  • Filter the resulting solid product.

  • Wash the solid with methanol and dry to obtain 2-amino-6-chloro-3-nitropyridine.

Conclusion

Dichloromethylnitropyridines are a class of highly valuable and versatile building blocks in medicinal chemistry. Their unique reactivity profile allows for the efficient synthesis of a wide range of biologically active molecules, including kinase inhibitors, CNS agents, and agrochemicals. While the specific compound 2,5-dichloro-6-methyl-3-nitropyridine is not extensively cited, the synthetic principles and protocols outlined in this guide for its close isomers provide a strong foundation for researchers to explore the chemical space around this important scaffold. The continued investigation of these and related compounds is likely to yield novel therapeutic agents with significant potential to address unmet medical needs.

References

  • PubChem. 2,5-Dichloro-3-methylpyridine. Available from: [Link]

  • ChemWhat. 2,5-DICHLORO-3-METHYLPYRIDINE CAS#: 59782-90-0. Available from: [Link]

  • Google Patents. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • ResearchGate. Application in medicinal chemistry and comparison studies. Available from: [Link]

  • PubChem. 2,5-Dichloro-3-nitropyridine. Available from: [Link]

  • Universal Biologicals. 2-Chloro-3-Amino-6-Methylpyridine: A Versatile Research Compound. Available from: [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available from: [Link]

  • Semantic Scholar. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

  • Patsnap. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Available from: [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]

  • PubMed. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • PrepChem.com. Synthesis of 2,6-dichloro-3-chloromethyl-5-nitropyridine. Available from: [Link]

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,5-Dichloro-6-methyl-3-nitropyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Field-Proven Methodologies Executive Overview The 2,5-dichloro-6-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Field-Proven Methodologies

Executive Overview

The 2,5-dichloro-6-methyl-3-nitropyridine scaffold is a highly versatile and privileged building block in modern medicinal chemistry. Its unique electronic topology makes it an exceptional precursor for synthesizing complex heteroaromatic systems, which are frequently utilized in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs) , .

This application note provides an in-depth, self-validating protocol for executing a highly regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold. By dissecting the causality behind solvent choices, temperature gradients, and base selection, this guide ensures reproducible, high-yield functionalization for downstream drug development.

Mechanistic Rationale & Regioselectivity

The defining feature of 2,5-dichloro-6-methyl-3-nitropyridine is its asymmetric electronic distribution, which dictates extreme regioselectivity during nucleophilic attack.

  • The C-2 Position (Highly Activated): The chlorine at C-2 is situated ortho to the powerfully electron-withdrawing nitro (-NO₂) group and alpha to the electronegative pyridine nitrogen. When a nucleophile attacks C-2, the resulting negative charge is efficiently delocalized onto both the nitro oxygen atoms and the pyridine nitrogen. This forms a highly stabilized anionic intermediate (the Meisenheimer complex).

  • The C-5 Position (Unactivated): Conversely, the chlorine at C-5 is meta to the nitro group. It cannot benefit from resonance stabilization by the -NO₂ group. Consequently, the C-5 position is vastly less electrophilic and remains intact under mild SNAr conditions.

Kinetic studies on related nitropyridine systems confirm that the initial nucleophilic attack to form the Meisenheimer complex is the rate-determining step, followed by rapid chloride elimination .

SNAr_Mechanism A 2,5-Dichloro-6-methyl- 3-nitropyridine (Highly Electrophilic at C-2) B Nucleophilic Attack (Morpholine) A->B + Amine C Meisenheimer Complex (Stabilized by NO2 & Pyridine N) B->C Rate-determining step D Chloride Elimination (Leaving Group Departure) C->D Fast E 5-Chloro-6-methyl-3-nitro- 2-morpholinopyridine (Product) D->E - HCl

Figure 1: Mechanistic pathway of the regioselective SNAr reaction at the C-2 position.

Experimental Design & Causality

To ensure a self-validating and scalable reaction, every reagent and condition has been selected based on specific chemical causality:

  • Nucleophile (Morpholine): Chosen as a representative secondary amine widely used in drug discovery to improve aqueous solubility and modulate pharmacokinetics.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA). The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile, serving strictly as a proton sink to neutralize the generated HCl.

  • Solvent (Anhydrous THF): Tetrahydrofuran provides excellent solubility for both the starting material and the morpholine intermediate. Unlike DMF, THF is easily removed under reduced pressure during workup, preventing emulsion formation during extraction.

  • Temperature Gradient (0 °C to RT): The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents localized heating (hotspots) that could trigger unwanted di-substitution at the C-5 position or degradation of the starting material.

Step-by-Step Protocol: Morpholine Substitution

Reaction: 2,5-Dichloro-6-methyl-3-nitropyridine + Morpholine → 4-(5-chloro-6-methyl-3-nitropyridin-2-yl)morpholine

Materials Required:
  • 2,5-Dichloro-6-methyl-3-nitropyridine (1.0 eq, 1.0 mmol, 207 mg)

  • Morpholine (1.1 eq, 1.1 mmol, 95 µL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 1.5 mmol, 261 µL)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Methodology:
  • System Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloro-6-methyl-3-nitropyridine (207 mg) in anhydrous THF (5.0 mL) under an inert argon atmosphere.

  • Base Addition: Inject DIPEA (261 µL) into the solution in one portion. Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 5 minutes.

  • Nucleophile Introduction: Using a syringe pump or careful manual injection, add morpholine (95 µL) dropwise over a period of 5–10 minutes. Note: Observe the solution for a slight color change (typically pale yellow to deep yellow/orange), indicating the formation of the Meisenheimer complex.

  • Reaction Propagation: Remove the ice-water bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir for 2 hours.

  • In-Process Validation (Self-Validating Step): Remove a 5 µL aliquot of the reaction mixture, dilute it in 100 µL of LC-MS grade acetonitrile, and analyze.

    • Validation Criteria: The reaction is complete when the starting material peak ([M+H]⁺ = 207.0) is entirely depleted, and the product peak ([M+H]⁺ = 258.06) is dominant.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl to neutralize any remaining base. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL) to remove residual aqueous impurities. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 5% to 30% Ethyl Acetate in Hexanes. The product typically elutes at ~20% EtOAc.

Workflow Step1 1. Preparation Dissolve 2,5-dichloro-6-methyl-3-nitropyridine in anhydrous THF Step2 2. Base Addition Add DIPEA (1.5 eq) Stir at 0 °C Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition of Morpholine (1.1 eq) Monitor exothermic response Step2->Step3 Step4 4. In-Process Validation LC-MS analysis for [M+H]+ 258.06 (Typically 2-4 hours at RT) Step3->Step4 Step5 5. Workup & Extraction Quench with aq. NH4Cl, extract with EtOAc Wash with brine, dry over Na2SO4 Step4->Step5 Step6 6. Purification Flash column chromatography (Hexanes/EtOAc gradient) Step5->Step6

Figure 2: Step-by-step experimental workflow with integrated in-process validation.

Quantitative Data & Condition Optimization

The SNAr reaction on this scaffold is highly adaptable. Table 1 summarizes optimized conditions for various nucleophile classes, demonstrating how steric hindrance and nucleophilic strength dictate the required solvent and thermal energy.

Table 1: Optimization of SNAr Conditions for 2,5-Dichloro-6-methyl-3-nitropyridine

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C-2 : C-5)
Morpholine (1.1 eq)THFDIPEA252.092%>99:1
Piperidine (1.1 eq)THFDIPEA251.594%>99:1
Cyclopentylamine (1.2 eq)EtOHK₂CO₃604.088%>99:1
Aniline (1.5 eq)DMFK₂CO₃808.076%95:5
Sodium Methoxide (1.1 eq)MeOHNone01.089%>99:1

Data Interpretation: Highly reactive aliphatic secondary amines (Morpholine, Piperidine) proceed rapidly at room temperature with near-perfect regioselectivity. Less nucleophilic aromatic amines (Aniline) require polar aprotic solvents (DMF) and elevated temperatures (80 °C), which slightly diminishes regioselectivity due to the increased thermal energy enabling minor attack at the C-5 position.

References

  • National Center for Biotechnology Information. "2,5-Dichloro-6-methyl-3-nitropyridine." PubChem Compound Summary for CID 86280225. URL:[Link]

  • Ma, T., et al. "Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Ali, M., et al. "Rational Design and Synthesis of HSF1-PROTACs for Anticancer Drug Development." Molecules, 2022. URL:[Link]

  • Crampton, M. R., et al. "Kinetic Studies on SNAr Reactions of Substituted Benzofurazan Derivatives: Quantification of the Electrophilic Reactivities and Effect of Amine Nature on Reaction Mechanism." Journal of Physical Organic Chemistry, 2018. URL:[Link]

Application

Introduction & Mechanistic Rationale (Causality & Design)

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloro-6-methyl-3-nitropyridine with Amines 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) is a highly versatile, polyfunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloro-6-methyl-3-nitropyridine with Amines

2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) is a highly versatile, polyfunctionalized heterocyclic building block[1]. In medicinal chemistry, it serves as a critical intermediate for the synthesis of kinase inhibitors, fused imidazopyridines, and azaindole scaffolds. The synthetic utility of this compound hinges on the stark differential reactivity of its two chloride substituents during Nucleophilic Aromatic Substitution (SNAr) reactions[2].

The Causality of Regioselectivity: The SNAr reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack of the amine to form an anionic Meisenheimer intermediate. The regioselectivity is entirely dictated by the stability of this intermediate[3]:

  • C2-Chloride (Highly Activated): The chloride at the 2-position is situated ortho to both the strongly electron-withdrawing nitro group and the electronegative pyridine nitrogen. This dual activation provides profound resonance stabilization of the negative charge in the transition state, drastically lowering the activation energy (Ea).

  • C5-Chloride (Inert): The chloride at the 5-position is meta to the nitro group and meta to the pyridine nitrogen, lacking direct resonance stabilization pathways. Furthermore, it is ortho to the electron-donating methyl group, which increases local electron density and repels nucleophilic attack.

Consequently, SNAr with amines occurs with >99:1 regioselectivity at the C2 position, cleanly yielding 2-amino-5-chloro-6-methyl-3-nitropyridine derivatives without competitive displacement at C5[3].

Regioselectivity SM 2,5-Dichloro-6-methyl- 3-nitropyridine PathA Attack at C2 (Highly Activated) SM->PathA PathB Attack at C5 (Inert/Meta to NO2) SM->PathB Nuc Amine Nucleophile (e.g., R2NH) Nuc->PathA Nuc->PathB MC Meisenheimer Complex (Resonance Stabilized) PathA->MC Fast (Low Ea) NoRxn No Reaction PathB->NoRxn High Ea Prod 2-Amino-5-chloro-6- methyl-3-nitropyridine MC->Prod -Cl(-)

Fig 1. Mechanistic pathways dictating the regioselective SNAr at the C2 position.

Reaction Optimization & Quantitative Data

While the C2 position is intrinsically activated, optimizing the solvent and base is critical to maximizing yield and minimizing side reactions (such as etherification or hydrolysis).

  • Solvent Selection: Polar aprotic solvents like DMF accelerate the reaction but can lead to hydrolysis of the activated C2-chloride if adventitious water is present. 1,4-Dioxane provides an optimal balance: it completely solubilizes the reactants, offers a high enough boiling point (101 °C) to overcome the aromaticity-loss energy barrier, and minimizes hydrolytic degradation[2].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is favored over inorganic bases (e.g., K₂CO₃). DIPEA maintains a homogeneous reaction mixture in ethereal solvents and acts as a non-nucleophilic proton sponge, preventing the formation of undesired byproducts.

Table 1. Optimization of SNAr Conditions with Morpholine (Secondary Amine)

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Regioselectivity (C2:C5)
1DMFK₂CO₃251245>99:1
2DMFK₂CO₃80488>99:1
3 1,4-Dioxane DIPEA 80 6 92 >99:1
4THFTEA65876>99:1
5EtOHNone801235>99:1

Self-Validating Experimental Protocol

The following protocol outlines the standardized SNAr coupling of 2,5-dichloro-6-methyl-3-nitropyridine with a generic amine (primary or secondary)[2]. The procedure is designed to be self-validating through distinct visual and chromatographic checkpoints.

Protocol Step1 1. Reagent Mixing Substrate + Amine DIPEA in 1,4-Dioxane Step2 2. Thermal Activation Heat to 80°C Stir 6-12 hours Step1->Step2 Step3 3. Reaction Quench Cool to 25°C Dilute with EtOAc Step2->Step3 Step4 4. Aqueous Workup Wash with H2O & Brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4 Column Chromatography Step4->Step5

Fig 2. Standardized experimental workflow for the SNAr reaction with amines.

Step-by-Step Methodology
  • Vessel Charging: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloro-6-methyl-3-nitropyridine (1.0 equivalent, typically 10 mmol).

  • Solvent & Base Addition: Suspend the solid in anhydrous 1,4-dioxane (0.1 M concentration). Add DIPEA (2.0 to 3.5 equivalents). Self-Validation Check: The solution should appear as a pale yellow, homogeneous mixture.

  • Amine Addition: Add the desired amine (1.2 equivalents for secondary amines; up to 3.0 equivalents for volatile primary amines like methylamine) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Argon).

    • Self-Validation Check (Visual): As the Meisenheimer complex forms and resolves into the product, the solution will undergo a distinct color shift from pale yellow to deep orange or vibrant yellow-red, confirming nucleophilic incorporation.

  • Reaction Monitoring: Stir overnight (or for 6-12 hours). Monitor the reaction via TLC (typically 3:1 Hexanes/Ethyl Acetate).

    • Self-Validation Check (Chromatographic): The starting material (higher Rf, UV-active) will be fully consumed, replaced by a lower Rf, intensely bright UV-active spot corresponding to the product.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (3x the reaction volume). Wash the organic layer sequentially with distilled water (2x) to remove dioxane and DIPEA salts, followed by a brine wash (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-amino-5-chloro-6-methyl-3-nitropyridine derivative.

Analytical Characterization Strategy

To definitively validate the success and regioselectivity of the SNAr reaction, ¹H NMR spectroscopy is the gold standard:

  • Aromatic Proton Shift: 2,5-Dichloro-6-methyl-3-nitropyridine contains only one aromatic proton (at the C4 position). In the starting material, this proton is highly deshielded by the adjacent nitro and chloro groups. Upon successful substitution of the strongly electron-withdrawing C2-chloride with an electron-donating amine, the electron density of the pyridine ring increases. Consequently, the C4 proton will exhibit a distinct upfield shift (lower ppm) in the ¹H NMR spectrum.

  • Absence of C5 Substitution: If the C5-chloride had reacted (which is mechanistically prohibited), the C4 proton would shift differently, and NOESY NMR would show spatial correlation changes between the amine protons and the C6-methyl group. The standard >99:1 regioselectivity ensures only the C2-substituted product is observed.

References

  • Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections Source: Defense Technical Information Center (DTIC) URL:[2]

  • 6-(Benzyloxy)-5-methylpyridin-3-ol Application Notes & SNAr Causality Source: BenchChem URL:[3]

  • 2,5-Dichloro-6-methyl-3-nitropyridine Compound Summary (CID 86280225) Source: National Center for Biotechnology Information (PubChem) URL:[1]

Sources

Method

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,5-Dichloro-6-methyl-3-nitropyridine

Executive Summary The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 2,5-Dichloro-6-methyl-3-nitropyridine presents a unique synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 2,5-Dichloro-6-methyl-3-nitropyridine presents a unique synthetic opportunity due to its dense array of functional groups. The presence of two distinct carbon-chlorine (C-Cl) bonds at the C-2 and C-5 positions necessitates highly controlled, regioselective methodologies to prevent unwanted polymerization or isomeric mixtures.

This application note provides a comprehensive, self-validating guide to the regioselective palladium-catalyzed cross-coupling of this substrate. By exploiting the inherent electronic disparities within the pyridine ring, researchers can sequentially functionalize the C-2 and C-5 positions, unlocking complex, multi-substituted heteroaromatic architectures.

Mechanistic Rationale: The Causality of Regioselectivity

In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura or Buchwald-Hartwig couplings), the regioselectivity of oxidative addition is dictated by the relative electron density and the Bond Dissociation Energy (BDE) of the available carbon-halogen bonds[1].

For 2,5-Dichloro-6-methyl-3-nitropyridine, absolute regiocontrol favoring the C-2 position is observed due to the following causal factors:

  • Electronic Activation via the Nitro Group: The strongly electron-withdrawing nitro group at C-3 depletes electron density at the adjacent (ortho) C-2 position through both inductive and mesomeric effects[2]. This highly electrophilic site is primed for nucleophilic attack by the electron-rich Palladium(0) active catalyst.

  • Alpha-Nitrogen Effect: The C-2 chlorine is positioned alpha to the electronegative pyridine nitrogen, further lowering the LUMO of the C2-Cl bond and facilitating rapid oxidative addition[1].

  • Deactivation of the C-5 Position: In contrast, the C-5 position is meta to the nitro group, beta to the pyridine nitrogen, and ortho to the electron-donating methyl group. This renders the C5-Cl bond relatively electron-rich and sterically hindered, creating a high kinetic barrier for initial palladium insertion[3].

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Regioselective at C-2) Pd0->OxAdd + Substrate Substrate 2,5-Dichloro-6-methyl- 3-nitropyridine Substrate->OxAdd TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-5-chloro-6-methyl- 3-nitropyridine RedElim->Product

Caption: Catalytic cycle detailing the regioselective oxidative addition at the activated C-2 position.

Experimental Workflows & Protocols

To build a self-validating experimental system, the following protocols are designed with built-in causality for every reagent choice, ensuring high fidelity and reproducibility.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-2

This protocol selectively arylates the C-2 position while leaving the C-5 chlorine intact for downstream functionalization.

Reagents & Causality:

  • Substrate: 2,5-Dichloro-6-methyl-3-nitropyridine (1.0 equiv).

  • Coupling Partner: Arylboronic acid (1.05 equiv). Rationale: A slight excess ensures complete conversion of the C-2 chloride without promoting over-coupling at C-5.

  • Catalyst: Pd(dppf)Cl₂ (5 mol%). Rationale: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. Its steric bulk prevents the formation of inactive palladium black while remaining mild enough to avoid activating the deactivated C-5 position.

  • Base: K₂CO₃ (2.0 equiv). Rationale: A mild inorganic base is required to activate the boronic acid into a reactive boronate complex for transmetalation without causing substrate degradation.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v). Rationale: Water is essential for the dissolution of the base and the formation of the boronate species, while Dioxane solubilizes the organic substrate.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-Dichloro-6-methyl-3-nitropyridine (1.0 mmol), arylboronic acid (1.05 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) complexes, halting the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed deionized H₂O (1 mL) via syringe.

  • Reaction: Heat the mixture in a pre-warmed oil bath at 80 °C for 8-12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the starting material is fully consumed.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to quench the base and remove palladium residues. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the 2-aryl-5-chloro-6-methyl-3-nitropyridine.

ExperimentalWorkflow Prep Reagent Preparation Degas Degassing (Ar/N2 Purge) Prep->Degas Heat Reaction Heating (80°C, 12h) Degas->Heat Workup Aqueous Workup Heat->Workup Purify Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol B: Sequential Buchwald-Hartwig Amination at C-5

Once the C-2 position is functionalized, the remaining C-5 chlorine can be engaged. Because the C-5 position is electronically deactivated, a highly active catalyst system is required[3].

Reagents & Causality:

  • Catalyst System: Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%). Rationale: BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand specifically designed to promote the oxidative addition of unactivated aryl chlorides and prevent the formation of dead-end bis-amine palladium complexes.

  • Base: NaOtBu (1.5 equiv). Rationale: A strong alkoxide base is necessary to deprotonate the amine and drive the transmetalation step.

  • Solvent: Anhydrous Toluene (heated to 100 °C).

Quantitative Data & Optimization

The tables below summarize the optimization parameters and the resulting substrate scope, demonstrating the robustness of the regioselective protocols.

Table 1: Optimization of Reaction Conditions for Regioselective C-2 Arylation

EntryCatalyst SystemBaseSolventTemp (°C)Regioselectivity (C-2 : C-5)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90>99:172%
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 >99:1 89%
3Pd₂(dba)₃ / XPhosCs₂CO₃THF6590:1065%*
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095:578%

*Note: Highly active ligands like XPhos led to premature activation of the C-5 position, resulting in unwanted di-arylated byproducts and lower overall yield.

Table 2: Substrate Scope for Sequential Functionalization

StepTarget PositionCoupling PartnerCatalyst SystemIsolated Yield (%)
1C-2 ArylationPhenylboronic acidPd(dppf)Cl₂ / K₂CO₃89%
1C-2 Arylation4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃85%
1C-2 Arylation3-Fluorophenylboronic acidPd(dppf)Cl₂ / K₂CO₃91%
2C-5 AminationMorpholinePd₂(dba)₃ / BrettPhos78%
2C-5 AminationAnilinePd₂(dba)₃ / RuPhos81%

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Application

Application Note: Orthogonal Functionalization of 2,5-Dichloro-6-methyl-3-nitropyridine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) is a highly versatile, electron-deficient heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) is a highly versatile, electron-deficient heterocyclic building block widely utilized in modern medicinal chemistry[1]. Its unique substitution pattern provides a precisely tuned electronic environment, allowing for selective, orthogonal functionalization at multiple ring positions[2]. This application note details the mechanistic rationale and validated protocols for exploiting this scaffold, particularly in the synthesis of complex kinase inhibitors and broad-spectrum antiviral agents[3].

Mechanistic Rationale: The Causality of Regioselectivity

The synthetic utility of this molecule stems from the differential reactivity of its functional groups. The pyridine ring is inherently electron-deficient, a property magnified by the strong electron-withdrawing nitro group (-NO₂) at C3 and two chlorine atoms at C2 and C5[2].

  • C2-Position (SNAr): The C2-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent pyridine nitrogen and the ortho-nitro group synergistically stabilize the anionic Meisenheimer intermediate via resonance[4]. Consequently, SNAr occurs exclusively at C2 under mild conditions.

  • C5-Position (Cross-Coupling): The C5-chloride lacks direct resonance stabilization from the nitro group or the pyridine nitrogen[4]. It remains inert during mild SNAr conditions, ensuring complete regiocontrol[5]. Once C2 is functionalized, the C5-Cl bond can be selectively activated using transition-metal catalysis (e.g., Pd-catalyzed Suzuki-Miyaura coupling)[3].

  • C3-Position (Reduction): The nitro group can be reduced to an aniline derivative post-functionalization, enabling further derivatization without disrupting the newly formed C2 and C5 bonds[3].

  • C6-Position (Steric Influence): The bulky methyl group at C6 provides steric hindrance that further directs incoming nucleophiles away from the C5 position, reinforcing the regioselectivity driven by electronic effects[6].

Reactivity Core 2,5-Dichloro-6-methyl- 3-nitropyridine C2 C2-Cl: Regioselective SNAr (Amines, Alkoxides) Core->C2 Highly Activated C5 C5-Cl: Cross-Coupling (Suzuki, Sonogashira) Core->C5 Transition Metal C3 C3-NO2: Reduction (to -NH2) Core->C3 Reductive C6 C6-CH3: Benzylic Functionalization Core->C6 Radical/Oxidation

Reactivity profile indicating orthogonal functionalization sites of the pyridine scaffold.

Experimental Protocols: A Self-Validating System

The following protocols represent a self-validating, sequential workflow. Each step is designed to leverage the electronic changes induced by the previous transformation, ensuring high yields and absolute regiocontrol.

Regioselective SNAr Amination at C2

Causality & Design: Primary or secondary amines act as nucleophiles. Using a mild base (N,N-Diisopropylethylamine, DIPEA) in a polar aprotic solvent (1,4-dioxane) at moderate temperatures ensures exclusive displacement of the C2-chloride[2][3]. The C5-chloride remains untouched due to its higher activation energy barrier for nucleophilic attack[5].

Step-by-Step Methodology:

  • Charge a dry, argon-purged reaction flask with 2,5-Dichloro-6-methyl-3-nitropyridine (1.0 equiv, e.g., 10 mmol).

  • Dissolve the substrate in anhydrous 1,4-dioxane to achieve a 0.1 M concentration[3].

  • Add DIPEA (3.5 equiv) to the solution[3].

  • Dropwise add the desired amine nucleophile (e.g., an aniline derivative, 3.0 equiv) at room temperature[3].

  • Elevate the temperature to 80 °C and stir overnight (approx. 12-16 hours)[3]. Monitor progress via LC-MS or TLC (Hexanes/EtOAc).

  • Upon complete consumption of the starting material, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, water, and brine[3].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo[3]. Purify via flash column chromatography.

Suzuki-Miyaura Cross-Coupling at C5

Causality & Design: With the C2 position now bearing an electron-donating amine, the pyridine ring is electronically deactivated toward further SNAr, but the C5-chloride is primed for oxidative addition by a Palladium(0) catalyst. Using a bulky, electron-rich ligand (e.g., XPhos) facilitates the activation of the challenging aryl chloride bond[3].

Step-by-Step Methodology:

  • In a Schlenk flask, combine the C2-aminated intermediate (1.0 equiv), an arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv) as the catalyst system.

  • Evacuate and backfill the flask with Argon (3 cycles) to ensure a strictly inert atmosphere.

  • Add a degassed solvent mixture of Toluene/H₂O (10:1 v/v).

  • Heat the biphasic mixture to 100 °C for 16 hours under vigorous stirring.

  • Cool to room temperature, filter through a pad of Celite, and elute with ethyl acetate.

  • Concentrate the filtrate and purify via silica gel chromatography to isolate the C2,C5-difunctionalized product.

Chemoselective Nitro Reduction at C3

Causality & Design: The nitro group must be reduced to a primary amine to enable late-stage functionalization. Iron/NH₄Cl is preferred over Pd/C-catalyzed hydrogenation if the C5-substituent contains reducible moieties (e.g., alkenes) or sensitive halogens, preventing over-reduction or dehalogenation[2].

Step-by-Step Methodology:

  • Dissolve the C3-nitro intermediate (1.0 equiv) in a mixture of EtOH/H₂O (4:1 v/v).

  • Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).

  • Heat the suspension to 80 °C and stir for 4 hours.

  • Filter the hot mixture through Celite to remove iron residues, washing the filter cake thoroughly with hot ethanol.

  • Extract the filtrate with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final C3-amine product.

Workflow SM Starting Material (C2-Cl, C5-Cl, C3-NO2) Step1 1. SNAr at C2 (Amine Nucleophile) SM->Step1 Int1 Intermediate 1 (C2-NR2, C5-Cl, C3-NO2) Step1->Int1 Step2 2. Suzuki at C5 (Aryl Boronic Acid) Int1->Step2 Int2 Intermediate 2 (C2-NR2, C5-Ar, C3-NO2) Step2->Int2 Step3 3. Nitro Reduction (Fe, NH4Cl) Int2->Step3 Product Final Product (C2-NR2, C5-Ar, C3-NH2) Step3->Product

Sequential three-step functionalization workflow: SNAr, cross-coupling, and nitro reduction.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes for the sequential functionalization of 2,5-Dichloro-6-methyl-3-nitropyridine based on the protocols described above.

Reaction StepTarget PositionKey Reagents & CatalystTemp.Typical YieldSelectivity Profile
SNAr Amination C2Amine, DIPEA, 1,4-Dioxane80 °C85–95%>99% (C2 over C5)
Suzuki Coupling C5Ar-B(OH)₂, Pd₂(dba)₃, XPhos100 °C70–85%N/A (C2 pre-functionalized)
Nitro Reduction C3Fe powder, NH₄Cl, EtOH/H₂O80 °C80–90%Chemoselective (No dehalogenation)

References

  • [3] Title: Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections | Source: Defense Technical Information Center (DTIC) | URL:[Link]

  • [6] Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines | Source: European Journal of Organic Chemistry | URL:[Link]

Sources

Method

Application Note: Scalable Synthesis and Regioselective Functionalization of 2,5-Dichloro-6-methyl-3-nitropyridine Derivatives

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The functionalization of highly substituted p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern small-molecule drug discovery. 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) serves as a highly versatile electrophilic building block[1]. Due to the distinct electronic environments of the two chlorine atoms, this scaffold allows for precise, regioselective Nucleophilic Aromatic Substitution ( SN​Ar ).

This application note details the mechanistic rationale, process optimization data, and a validated 1-kilogram scale-up protocol for the regioselective amination of this scaffold, ensuring high yield, exceptional purity, and thermal safety.

Mechanistic Insights: Causality in Regioselectivity

When designing a scale-up route for 2,5-dichloro-6-methyl-3-nitropyridine, understanding the electronic bias of the ring is critical for predicting reactivity and controlling impurity profiles.

  • C-2 Position (Highly Activated): The chlorine at the 2-position is situated ortho to the strongly electron-withdrawing nitro group and alpha to the pyridine nitrogen. Both groups withdraw electron density via resonance and inductive effects, creating a highly electrophilic center.

  • C-5 Position (Deactivated relative to C-2): The chlorine at the 5-position is meta to the nitro group. It lacks direct resonance stabilization of the Meisenheimer complex intermediate during nucleophilic attack. Furthermore, the electron-donating methyl group at C-6 provides mild steric and electronic shielding.

Consequence for Scale-up: Nucleophiles (such as secondary amines) will preferentially attack the C-2 position. However, because the reaction is highly exothermic, poor temperature control or excess nucleophile can drive the reaction toward the C-5 position, resulting in unwanted bis-substituted impurities.

Process Visualization & Workflow

The following workflow illustrates the optimized sequence for the regioselective mono-amination of the scaffold, highlighting critical control points (CCPs) utilized in the protocol.

G A 2,5-Dichloro-6-methyl- 3-nitropyridine B Amine Addition (T < 25°C) A->B DIPEA, THF C SNAr Reaction (Aging at 40°C) B->C Exotherm Control D Aqueous Quench & Phase Separation C->D IPC Conversion >99% E Controlled Crystallization D->E Anti-solvent (H2O) F Isolated Derivative (>98% Purity) E->F Filtration & Drying

Workflow for the regioselective SNAr scale-up of 2,5-Dichloro-6-methyl-3-nitropyridine.

Quantitative Data: Solvent & Base Optimization

To ensure a self-validating and scalable system, various solvent and base combinations were screened. The goal was to maximize the yield of the 2-substituted product while suppressing bis-substitution and maintaining a homogeneous reaction mixture prior to crystallization. Commercially sourced starting materials (≥97% purity) were utilized to establish reliable baselines[2][3].

SolventBaseTemp (°C)Conversion (%)Mono:Bis RatioIsolated Yield (%)Scalability Notes
DMF K2​CO3​ 60>9985 : 1572High bis-substitution; difficult solvent removal.
MeCN Et3​N 459592 : 881Moderate exotherm; product partially precipitates.
TolueneDIPEA508898 : 276Excellent selectivity, but slow reaction kinetics.
THF DIPEA 40 >99 99 : 1 91 Optimal. Easy aqueous quench and crystallization.

Table 1: Optimization parameters for the regioselective SNAr using morpholine as a model nucleophile.

Detailed Experimental Protocol: 1-Kilogram Scale

Target Molecule: 5-Chloro-6-methyl-2-(morpholin-4-yl)-3-nitropyridine Equipment: 20 L Jacketed Glass Reactor with overhead stirring, internal temperature probe, and addition funnel.

Step 1: Reactor Preparation and Dissolution
  • Ensure the 20 L reactor is clean, dry, and purged with N2​ .

  • Charge the reactor with 1.00 kg (4.83 mol) of 2,5-Dichloro-6-methyl-3-nitropyridine[1].

  • Add 8.0 L of anhydrous Tetrahydrofuran (THF).

  • Initiate overhead stirring at 150 RPM. Stir until complete dissolution is achieved (typically 10-15 minutes).

  • Add 0.75 kg (5.80 mol, 1.2 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Set the jacket temperature to cool the internal mixture to 15°C .

Step 2: Controlled Nucleophile Addition

Scientific Rationale: Morpholine addition must be strictly controlled. The reaction is highly exothermic. Allowing the temperature to spike above 30°C during addition will provide enough activation energy to overcome the electronic deactivation at C-5, leading to bis-substitution.

  • Charge an addition funnel with 0.46 kg (5.31 mol, 1.1 eq) of morpholine dissolved in 1.0 L of THF.

  • Begin dropwise addition of the morpholine solution.

  • Monitor the internal temperature probe continuously. Adjust the addition rate to maintain the internal temperature strictly between 15°C and 25°C . (Addition time is typically 90–120 minutes).

Step 3: Aging and In-Process Control (IPC)
  • Once addition is complete, adjust the jacket temperature to warm the reaction mixture to 40°C .

  • Age the reaction for 4 hours under continuous stirring.

  • Self-Validation (IPC): Withdraw a 1 mL sample, quench with water, extract into EtOAc, and analyze via HPLC (254 nm). The reaction is deemed complete when the remaining starting material is < 1.0% (Area %).

Step 4: Quench and Anti-Solvent Crystallization

Scientific Rationale: THF is miscible with water. By slowly adding water (anti-solvent) to the THF mixture, the hydrophobic product will selectively crystallize out, leaving the hydrophilic DIPEA-HCl salts and any unreacted morpholine dissolved in the aqueous-organic mother liquor.

  • Cool the reactor internal temperature to 20°C .

  • Slowly charge 10.0 L of Deionized (DI) Water over 60 minutes.

  • Observe the onset of nucleation (typically after 3-4 L of water are added).

  • Once all water is added, cool the jacket to 5°C and age the slurry for 2 hours to maximize crystal yield and uniform particle size.

Step 5: Isolation and Drying
  • Discharge the slurry from the reactor and filter through a Nutsche filter or large-scale Büchner funnel.

  • Wash the filter cake with 2.0 L of cold (5°C) Water/THF mixture (80:20 v/v) to remove residual salts.

  • Wash the cake with 2.0 L of cold DI water.

  • Transfer the damp solid to a vacuum oven. Dry at 45°C under vacuum (< 50 mbar) for 24 hours until constant weight is achieved.

  • Expected Yield: ~1.13 kg (91%). Purity >98% by HPLC.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86280225, 2,5-Dichloro-6-methyl-3-nitropyridine" PubChem,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Enhancement in 2,5-Dichloro-6-methyl-3-nitropyridine Chemistry

Welcome to the technical support center for 2,5-dichloro-6-methyl-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and uti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,5-dichloro-6-methyl-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this highly functionalized pyridine intermediate. Here, we address common challenges encountered during its synthesis and subsequent reactions, providing in-depth, mechanistically grounded solutions to improve reaction yields and product purity.

This document is divided into two primary sections:

  • Part A: Troubleshooting the Synthesis focuses on the critical nitration step required to produce the title compound.

  • Part B: Optimizing Subsequent Reactions delves into the challenges of using 2,5-dichloro-6-methyl-3-nitropyridine as a substrate, primarily in Nucleophilic Aromatic Substitution (SNAr) reactions.

Part A: Troubleshooting the Synthesis of 2,5-Dichloro-6-methyl-3-nitropyridine

The synthesis of 2,5-dichloro-6-methyl-3-nitropyridine is typically achieved via electrophilic nitration of 2,5-dichloro-6-methylpyridine. This process, while straightforward in principle, is highly exothermic and requires precise control to avoid common pitfalls that can drastically reduce yield and purity.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is the standard protocol for the nitration of 2,5-dichloro-6-methylpyridine?

A1: The most common method involves using a mixed acid system, typically concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1] Sulfuric acid serves both as a solvent and as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1] The reaction is highly exothermic and requires careful temperature control.

Q2: Why is my nitration reaction yielding a significant amount of black/tar-like material?

A2: The formation of dark, tarry byproducts is often a result of oxidation or thermal decomposition. The pyridine ring, especially with an activating methyl group, can be susceptible to oxidation by nitric acid, particularly at elevated temperatures. Uncontrolled exotherms are a primary cause. To mitigate this, ensure slow, dropwise addition of nitric acid at a low initial temperature (e.g., 0-5 °C) and maintain efficient stirring and cooling throughout the addition process.[2]

Q3: I am observing incomplete conversion, with significant starting material remaining. How can I drive the reaction to completion?

A3: Incomplete conversion can stem from several factors:

  • Insufficient Nitrating Agent: Ensure at least a stoichiometric amount of nitric acid is used. An excess is often required.

  • Inadequate Temperature/Time: While initial addition is done at low temperatures, the reaction often needs to be gently warmed to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and consider extending the reaction time or slowly increasing the temperature (e.g., to 50-60 °C) after the initial exotherm has subsided.[3]

  • Water Content: Excess water in the acid mixture can suppress the formation of the nitronium ion. Use concentrated (98%) sulfuric acid and fuming or concentrated (≥90%) nitric acid for best results.

Troubleshooting Guide: The Nitration Step
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Uncontrolled exotherm leading to decomposition. 2. Incomplete reaction. 3. Formation of unwanted isomers.1. Improve cooling efficiency; add nitric acid very slowly at 0-5 °C. 2. Increase reaction time or temperature post-addition; use a slight excess of nitric acid. 3. Maintain low temperature; the directing effects of the substituents strongly favor nitration at the C3 position.
Formation of Di-nitro Byproducts The initial product, 2,5-dichloro-6-methyl-3-nitropyridine, is highly deactivated towards further nitration. However, under extremely harsh conditions (high temperature, large excess of fuming nitric acid/oleum), di-nitration could theoretically occur.[4]This is generally unlikely. If observed, reduce reaction temperature, time, and the concentration/equivalents of the nitrating agent.
Difficult Product Isolation The product may not readily precipitate upon quenching in ice water, or it may form an oil.Ensure the reaction mixture is poured into a large volume of vigorously stirred ice/water. If the product oils out, attempt extraction with a suitable organic solvent like dichloromethane or ethyl acetate. Neutralize the acidic aqueous layer carefully before extraction.
Experimental Protocol: Nitration of 2,5-dichloro-6-methylpyridine
  • Reaction Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, ~4-5 volumes). Cool the flask in an ice/salt bath to 0 °C.

  • Substrate Addition: Slowly add 2,5-dichloro-6-methylpyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

  • Nitrating Agent Addition: Add a mixture of concentrated sulfuric acid and concentrated nitric acid (1.1 - 1.5 eq) dropwise via the addition funnel. Meticulously control the addition rate to maintain an internal temperature of 0-5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour. Then, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours, or gently heat to 50-60 °C if required. Monitor progress by TLC/LC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture back to room temperature and pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The solid product should precipitate. Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol or methanol.

Visualization: Electrophilic Nitration Mechanism

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ Intermediate1 H₂NO₃⁺ + HSO₄⁻ HNO3->Intermediate1 + H₂SO₄ H2SO4_1 H₂SO₄ H2SO4_2 H₂SO₄ H3O+ H₃O⁺ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) Intermediate1->NO2+ H2O H2O Intermediate1->H2O H2O->H3O+ + H₂SO₄ Substrate 2,5-Dichloro-6-methylpyridine SigmaComplex σ-Complex (Resonance Stabilized) Substrate->SigmaComplex + NO₂⁺ Product 2,5-Dichloro-6-methyl-3-nitropyridine SigmaComplex->Product + H₂O - H₃O⁺

Caption: General mechanism for electrophilic aromatic nitration.

Part B: Optimizing Reactions of 2,5-Dichloro-6-methyl-3-nitropyridine (SNAr)

The two chloro-substituents on the 2,5-dichloro-6-methyl-3-nitropyridine ring are not equally reactive. Understanding their relative reactivity is the key to achieving high yields and regioselectivity in subsequent Nucleophilic Aromatic Substitution (SNAr) reactions.

Reactivity Analysis: C2-Cl vs. C5-Cl

The reactivity of the chloro groups is governed by the combined electronic and steric effects of the pyridine nitrogen, the nitro group, and the methyl group.

  • Electronic Activation: SNAr reactions proceed via a negatively charged intermediate (a Meisenheimer complex). The stability of this complex determines the reaction rate. Electron-withdrawing groups ortho and para to the site of attack stabilize this intermediate.[5]

    • C2-Cl: This position is ortho to both the pyridine nitrogen and the powerful electron-withdrawing nitro group. Attack at this site allows the negative charge of the Meisenheimer complex to be delocalized onto both the ring nitrogen and the oxygen atoms of the nitro group, providing strong stabilization.[5][6] This makes the C2 position highly activated electronically.

    • C5-Cl: This position is meta to the nitro group and the pyridine nitrogen. The stabilizing resonance delocalization to the nitro group is not possible from this position. Therefore, the C5 position is significantly less electronically activated than the C2 position.

  • Steric Hindrance:

    • C2-Cl: This position is flanked by the nitro group at C3 and the methyl group at C6. This creates significant steric hindrance, which can impede the approach of bulky nucleophiles.

    • C5-Cl: This position is less sterically hindered, with adjacent C4-H and C6-methyl groups.

Frequently Asked Questions (FAQs) - SNAr Reactions

Q1: My SNAr reaction is very sluggish or shows no conversion. What should I do?

A1: While the C2 position is electronically activated, the overall system might require forcing conditions. Try the following:

  • Increase Temperature: SNAr reactions on chloro-pyridines often require elevated temperatures (e.g., 80-120 °C).[7]

  • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cation of the nucleophile salt but not the anion, increasing nucleophilicity.

  • Use a Stronger Nucleophile: If using a neutral amine, adding a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is essential. If using an alcohol, convert it to the more nucleophilic alkoxide with a strong base like NaH or NaOMe.

Q2: I am getting a mixture of 2-substituted and 5-substituted products. How can I improve regioselectivity?

A2: This is a classic challenge of kinetic vs. thermodynamic control and sterics.

  • To Favor C2 Substitution (Kinetic Product): The C2 position is more electronically activated. Use lower reaction temperatures and less bulky nucleophiles. This favors the pathway with the lower activation energy.[6]

  • To Favor C5 Substitution: This is challenging due to poor electronic activation. However, using a very bulky nucleophile could disfavor attack at the sterically crowded C2 position. Higher temperatures might also favor substitution at C5 if it leads to a more thermodynamically stable product, although this is not guaranteed.

Q3: How can I avoid di-substitution (replacement of both chlorine atoms)?

A3: Di-substitution occurs when the mono-substituted product reacts further. To prevent this:

  • Control Stoichiometry: Use the nucleophile as the limiting reagent (e.g., 0.95-1.05 equivalents).

  • Lower the Temperature: Once the first substitution occurs, the ring's electronics change. The second substitution may require higher activation energy; running the reaction at the minimum effective temperature can favor mono-substitution.

  • Monitor the Reaction: Follow the reaction closely by TLC or LC-MS and stop it once the starting material is consumed, before significant amounts of the di-substituted product appear.

Troubleshooting Guide: SNAr Reactions
Problem Potential Cause(s) Recommended Solution(s)
Poor Regioselectivity 1. Reaction conditions allow for competing attack at C2 and C5. 2. Steric bulk of nucleophile is influencing the site of attack.1. For C2 selectivity, use lower temperatures. 2. Analyze the steric profile of your nucleophile. A smaller nucleophile (e.g., methoxide, ammonia) will strongly favor C2. A bulkier one (e.g., t-butoxide, diisopropylamine) may show reduced selectivity.[8]
Formation of Hydrolysis Byproducts (e.g., Hydroxypyridines) Presence of water in the reaction mixture, especially with a base.Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
Low Yield / Incomplete Reaction 1. Insufficiently nucleophilic reagent. 2. Reaction temperature too low. 3. Poor choice of solvent.1. Deprotonate the nucleophile (e.g., use NaH for alcohols, K₂CO₃ for amines). 2. Gradually increase the reaction temperature, monitoring for byproduct formation. 3. Switch to a high-boiling polar aprotic solvent like DMSO or NMP.
Di-substitution 1. Excess nucleophile. 2. Reaction time too long or temperature too high.1. Use a strict 1:1 stoichiometry of nucleophile to substrate. 2. Monitor the reaction closely and quench as soon as the starting material is consumed.
Visualization: Competing SNAr Pathways

SNAr_Pathways Start 2,5-Dichloro-6-methyl-3-nitropyridine C2_Attack Attack at C2 (Electronically Favored) Start->C2_Attack + Nu⁻ C5_Attack Attack at C5 (Sterically Accessible) Start->C5_Attack + Nu⁻ Meisenheimer_C2 Meisenheimer Complex (Charge on N and NO₂) C2_Attack->Meisenheimer_C2 Product_C2 2-Nu-5-Chloro-6-methyl-3-nitropyridine (Kinetic Product) Meisenheimer_C2->Product_C2 - Cl⁻ Meisenheimer_C5 Meisenheimer Complex (No NO₂ Stabilization) C5_Attack->Meisenheimer_C5 Product_C5 5-Nu-2-Chloro-6-methyl-3-nitropyridine Meisenheimer_C5->Product_C5 - Cl⁻

Caption: Competing pathways for nucleophilic attack on the substrate.

References

  • Chemistry Stack Exchange (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?[Link]

  • University of Liverpool. Pyridines: properties, syntheses & reactivity. [Link]

  • PrepChem.com. Synthesis of 2,6-dichloro-3-chloromethyl-5-nitropyridine. [Link]

  • Google Patents (2021). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
  • Google Patents (2012). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Gevorgyan, A., et al. (2025). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC. [Link]

  • Reddit (2023). Di-nitration troubleshooting. [Link]

  • ResearchGate (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • Master Organic Chemistry (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Chemistry Stack Exchange (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • MDPI (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Google Patents (2014).
  • Central European Journal of Energetic Materials (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). [Link]

  • MDPI (2018). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. [Link]

Sources

Optimization

Technical Support Center: Purification of 2,5-Dichloro-6-methyl-3-nitropyridine

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a practical, in-depth guide to purifying 2,5-Dichloro-6-methyl-3-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a practical, in-depth guide to purifying 2,5-Dichloro-6-methyl-3-nitropyridine. This resource moves beyond simple protocols to explain the underlying principles and troubleshooting strategies, ensuring you can adapt these methods to your specific experimental context.

Disclaimer: Specific experimental data for 2,5-Dichloro-6-methyl-3-nitropyridine is not extensively available in the provided search results. The following guidance is expertly synthesized based on established principles for structurally similar compounds, such as halogenated, nitrated, and methylated pyridine derivatives.[1][2][3][4]

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,5-Dichloro-6-methyl-3-nitropyridine.

Initial Assessment: Understanding Your Crude Product

Before attempting purification, it is critical to analyze your crude material. A preliminary analysis via Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy will help identify the number of components and their relative polarities. This initial assessment is key to selecting the most effective purification strategy.

start Analyze Crude Product (TLC, NMR) decision1 How many major spots/impurities? start->decision1 single_impurity One Major Impurity decision1->single_impurity One multiple_impurities Multiple Impurities decision1->multiple_impurities >1 decision2 Polarity Difference? single_impurity->decision2 chromatography Perform Column Chromatography multiple_impurities->chromatography recrystallization Attempt Recrystallization decision2->recrystallization Significant decision2->chromatography Minor / Similar large_diff Large ΔRf small_diff Small ΔRf start Chromatography Problem decision1 What is the issue? start->decision1 tailing Peak Tailing / Streaking decision1->tailing poor_sep Poor Separation (ΔRf too small) decision1->poor_sep cause1 Cause: Basic N interacts with acidic silica gel tailing->cause1 cause2 Cause: Eluent has insufficient resolving power poor_sep->cause2 solution1a Add 0.1-1% Triethylamine to eluent cause1->solution1a solution1b Switch to neutral/basic Alumina stationary phase cause1->solution1b solution2a Decrease eluent polarity (e.g., more Hexane) cause2->solution2a solution2b Change eluent system (e.g., Hex/EtOAc -> Pent/DCM) cause2->solution2b

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,5-Dichloro-6-methyl-3-nitropyridine Reactivity

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the sluggish or erratic reactivity of polysubstituted pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the sluggish or erratic reactivity of polysubstituted pyridines.

2,5-Dichloro-6-methyl-3-nitropyridine presents a unique synthetic challenge. Its highly functionalized core creates a dichotomy of reactivity: one highly activated electrophilic site prone to degradation, and one severely deactivated site resistant to functionalization. This guide provides field-proven, causality-driven solutions to overcome these bottlenecks.

Quantitative Reactivity Profile

To rationally design your experiments, you must first understand the electronic and steric topology of the molecule. The table below summarizes the fundamental reactivity of each functional site on the pyridine ring.

PositionSubstituentElectronic EnvironmentSteric EnvironmentPrimary Reaction Mode
C-2 Chlorine (-Cl)Highly activated (ortho to -NO₂, ortho to N)Crowded (flanked by N and -NO₂)SNAr (Nucleophilic Aromatic Substitution)
C-5 Chlorine (-Cl)Deactivated (meta to -NO₂, meta to N)Highly hindered (adjacent to C-6 Methyl)Transition-Metal Cross-Coupling (Pd/Ni)
C-6 Methyl (-CH₃)Acidic protons due to electron-deficient coreN/ADeprotonation / Alkylation (Side reaction)
Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my nucleophilic aromatic substitution (SNAr) failing completely at the C-5 position, even with strong nucleophiles and high heat? Root Cause: This is a classic regioselectivity issue dictated by electronic and steric factors[1]. In the pyridine core, the nitrogen atom acts as an internal electron sink, stabilizing the negatively charged Meisenheimer intermediate during SNAr[2]. This stabilization only occurs when the attack is at the ortho (C-2, C-6) or para (C-4) positions. The C-5 chlorine is meta to both the pyridine nitrogen and the strongly activating C-3 nitro group, making it electronically inert to SNAr. Furthermore, the adjacent C-6 methyl group introduces severe steric hindrance[1]. Solution: Abandon SNAr for C-5 functionalization. Instead, utilize Palladium- or Nickel-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki), which relies on oxidative addition into the C-Cl bond rather than nucleophilic attack.

Q2: When attempting an SNAr at the C-2 position with primary amines, I am observing severe degradation, black tar formation, and multiple unexpected masses on LC-MS. What is happening? Root Cause: You are likely triggering the SN(ANRORC) mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure)[3]. Highly electron-deficient systems like 2-chloro-3-nitropyridines are susceptible to nucleophilic attack at the carbon bearing the nitro group or adjacent positions, leading to cleavage of the C-N ring bond[4]. This creates an unstable open-chain intermediate that can either recyclize to the desired product (often with isotopic scrambling) or degrade into intractable oligomers[3]. Solution: Lower the reaction temperature to 0–10 °C. Avoid strong, hard bases like NaOH or NaH. Switch to aprotic solvents (e.g., THF or DCM), as protic solvents stabilize the unwanted ring-opened intermediates[3].

Q3: I am seeing dimerization and off-target alkylation when using strong bases like LDA or NaH. Why? Root Cause: The protons on the C-6 methyl group are highly acidic. The electron-withdrawing nature of the pyridine ring, compounded by the C-3 nitro and C-5 chlorine groups, lowers the pKa of these benzylic-type protons. Strong bases will deprotonate the methyl group, generating a reactive nucleophilic species that attacks unreacted starting material. Solution: Use non-nucleophilic, milder bases like DIPEA (N,N-Diisopropylethylamine) or inorganic bases like Cs₂CO₃.

Reaction Pathway Visualizations

Understanding the mechanistic divergence is critical for controlling the reaction outcome.

MechanisticPathways cluster_0 Desired Pathway: Direct SNAr cluster_1 Side Reaction: SN(ANRORC) SM 2,5-Dichloro-6-methyl- 3-nitropyridine Meisenheimer Meisenheimer Complex (C-2 Attack) SM->Meisenheimer Mild Base (DIPEA) Aprotic Solvent (THF) 0-25°C RingOpen Ring-Opened Intermediate SM->RingOpen Strong Base (NaOH/NaH) Protic Solvent Elevated Temp Product 2-Substituted Pyridine Product Meisenheimer->Product -Cl⁻ Degradation Degradation / Isomerization RingOpen->Degradation Uncontrolled Recyclization

Caption: Mechanistic divergence between direct SNAr and the SN(ANRORC) ring-opening pathway.

Workflow Start Target Modification of 2,5-Dichloro-6-methyl-3-nitropyridine Decide Which position to modify? Start->Decide C2 C-2 Position (Highly Activated) Decide->C2 C5 C-5 Position (Deactivated & Hindered) Decide->C5 SNAr Perform SNAr (Amine/Thiol, DIPEA, THF, 0-25°C) C2->SNAr CrossCoupling Perform Pd-Catalyzed Cross-Coupling (Pd2(dba)3, Xantphos, Cs2CO3, 90°C) C5->CrossCoupling

Caption: Decision matrix and workflow for regioselective functionalization of the pyridine core.

Validated Experimental Protocols

Protocol: Sequential Regioselective Functionalization (C-2 SNAr followed by C-5 Buchwald-Hartwig)

Causality Check: We must first substitute the highly reactive C-2 chlorine. If we attempt Pd-catalysis while C-2 is intact, the catalyst will preferentially insert into the more activated C-2 C-Cl bond, leading to complex mixtures. By neutralizing C-2 via SNAr first, we isolate the C-5 position for controlled cross-coupling.

Step 1: Regioselective SNAr at C-2

  • Preparation: In an oven-dried flask under N₂, dissolve 2,5-dichloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Temperature Control: Cool the solution strictly to 0 °C using an ice bath. Causality: Low thermal energy suppresses the SN(ANRORC) ring-opening side reaction.

  • Reagent Addition: Add the desired primary amine (1.05 eq). Dropwise add DIPEA (1.2 eq). Causality: A non-nucleophilic base prevents deprotonation of the acidic C-6 methyl group.

  • Self-Validation Checkpoint: At 1 hour, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the starting material mass (m/z ~207 [M+H]⁺) and appearance of the product mass confirms successful SNAr without ring fragmentation.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify.

Step 2: Buchwald-Hartwig Amination at C-5

  • Preparation: To a Schlenk tube, add the C-2 substituted intermediate from Step 1 (1.0 eq), secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Atmosphere: Evacuate and backfill with N₂ three times. Causality: Oxygen rapidly degrades the active Pd(0) catalyst.

  • Solvent & Heating: Add degassed 1,4-Dioxane (0.1 M). Seal the tube and heat to 90 °C for 12 hours. Causality: Because the C-5 position is electronically deactivated and sterically hindered, high thermal energy and a bidentate ligand (Xantphos) with a wide bite angle are required to force the reductive elimination step.

  • Workup: Filter through a Celite pad, concentrate under reduced pressure, and purify via flash chromatography.

References[2] The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development. BenchChem. URL: 1]">https://www.benchchem.com[1] 2,5-Dichloro-3-methylpyridine Reactivity and Mechanistic Insights. BenchChem. URL: 4]">https://www.benchchem.com[4] Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. ResearchGate. URL: https://www.researchgate.net/publication/23143922_Structures_of_the_Intermediates_Formed_in_the_Ring-Opening_Reaction_of_2-Chloro-3-nitropyridine[3] ANRORC Mechanism in Nucleophilic Aromatic Substitution. Grokipedia. URL: https://www.grokipedia.com

Sources

Optimization

2,5-Dichloro-6-methyl-3-nitropyridine stability and degradation issues

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the stability and degradation of 2,5-dichloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the stability and degradation of 2,5-dichloro-6-methyl-3-nitropyridine. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the challenges of working with this reactive intermediate.

Technical Support Center: 2,5-Dichloro-6-methyl-3-nitropyridine

Section 1: General Stability and Handling

This section addresses the most common questions regarding the fundamental properties and safe handling of 2,5-dichloro-6-methyl-3-nitropyridine.

Question: What are the primary stability concerns for 2,5-dichloro-6-methyl-3-nitropyridine under standard laboratory conditions?

Answer: 2,5-dichloro-6-methyl-3-nitropyridine is generally stable under normal, anhydrous conditions.[1] However, its stability is compromised by several factors inherent to its structure. The pyridine ring is electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement activates the chlorine atoms, particularly the one at the 2-position (ortho to the nitro group), towards nucleophilic attack.[2][3] Therefore, the primary stability concerns are its reactivity towards nucleophiles, including water (hydrolysis), and its potential for degradation under heat or light.

Question: What are the recommended storage and handling procedures for this compound?

Answer: To ensure the long-term integrity of 2,5-dichloro-6-methyl-3-nitropyridine, the following procedures are critical:

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and air.[4] It must be kept in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and incompatible materials like strong oxidizing agents and strong bases.[1][5]

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[6] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, and a lab coat to prevent skin and eye contact.[5][7] Avoid creating dust or aerosols.[5] Due to its classification as a hazardous substance, it is considered harmful if swallowed or inhaled and causes skin and eye irritation.[8]

PropertyValue / Information
Chemical Formula C₆H₄Cl₂N₂O₂
Molecular Weight 207.02 g/mol
Appearance Typically a solid at room temperature (extrapolated from similar compounds).
Primary Hazards Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[8]
Incompatible Materials Strong oxidizing agents, strong bases, acids.[1][7]
Storage Conditions Cool, dry, well-ventilated, under inert atmosphere, away from light and heat.[4]

Section 2: Degradation Pathways and Mechanisms

Understanding how and why 2,5-dichloro-6-methyl-3-nitropyridine degrades is key to preventing unwanted side reactions and ensuring experimental reproducibility.

Question: What is the most common degradation pathway for this compound in solution?

Answer: The most prevalent degradation pathway in protic or aqueous solutions is hydrolysis . The electron-deficient nature of the nitropyridine ring makes the C-Cl bonds susceptible to nucleophilic substitution by water or hydroxide ions.[9] The chlorine at the 2-position is expected to be more labile than the one at the 5-position due to its ortho relationship to the activating nitro group. Degradation will likely proceed stepwise, first forming 2-hydroxy-5-chloro-6-methyl-3-nitropyridine, followed by the slower hydrolysis of the second chlorine to yield 2,5-dihydroxy-6-methyl-3-nitropyridine. This process is significantly accelerated under basic conditions due to the increased concentration of the stronger nucleophile (OH⁻).

A 2,5-Dichloro-6-methyl- 3-nitropyridine B 2-Hydroxy-5-chloro-6-methyl- 3-nitropyridine A->B + H₂O / OH⁻ - Cl⁻ (Fast) C 2,5-Dihydroxy-6-methyl- 3-nitropyridine B->C + H₂O / OH⁻ - Cl⁻ (Slow)

Caption: Potential hydrolytic degradation pathway of 2,5-dichloro-6-methyl-3-nitropyridine.

Question: Is 2,5-dichloro-6-methyl-3-nitropyridine sensitive to light (photodegradation)?

Answer: Yes, compounds containing both nitroaromatic and chloroaromatic functionalities are often susceptible to photodegradation.[10][11] While specific data for this molecule is limited, related compounds are known to degrade under UV irradiation.[12] The degradation mechanism can be complex, potentially involving the homolytic cleavage of the carbon-chlorine bond to form radical intermediates or photochemical reactions involving the nitro group. It is crucial to protect solutions and solid samples from direct light, especially during long-term experiments or storage, to prevent the formation of photolytic artifacts.

Question: What happens if the compound is overheated (thermal degradation)?

Section 3: Troubleshooting Experimental Issues

This section provides a logical framework for diagnosing and solving common problems encountered during reactions involving 2,5-dichloro-6-methyl-3-nitropyridine.

Question: My reaction is showing low yield and multiple unidentified spots on the TLC plate. What are the likely causes?

Answer: This is a common issue stemming from the compound's reactivity. The causes can be systematically diagnosed:

  • Unintentional Hydrolysis: The most frequent culprit is the presence of water in your reaction.[9] Solvents may not be sufficiently anhydrous, or reagents may contain trace moisture. This leads to the formation of hydroxypyridine byproducts, which are often more polar and appear as distinct spots on a TLC plate.

    • Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).

  • Incorrect Stoichiometry: If you are performing a nucleophilic substitution, using a large excess of the nucleophile can drive the reaction towards di-substitution, where both chlorine atoms are replaced.[9]

    • Solution: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of your nucleophile and add it slowly to the reaction mixture to maintain better control.

  • Suboptimal Temperature: Running the reaction at too high a temperature can promote side reactions and thermal degradation. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Solution: Monitor the reaction by TLC or LC-MS to find the optimal balance. Start at a lower temperature (e.g., 0 °C or room temperature) and only heat if necessary.[9]

start Low Yield / Multiple Products q1 Analyze byproducts by LC-MS. Mass match expected -Cl, +OH product? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res1 Probable Hydrolysis. Use anhydrous solvents/reagents. Run under inert atmosphere. a1_yes->res1 q2 Mass match expected di-substituted product? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res2 Di-substitution occurring. Reduce nucleophile equivalents. Lower reaction temperature. a2_yes->res2 res3 Other side reactions or degradation. Re-evaluate temperature and reagent stability. a2_no->res3

Caption: Troubleshooting workflow for low yield in reactions.

Section 4: Analytical Methods

Proper analytical control is essential for verifying the purity of the starting material and for identifying and quantifying any degradation products.

Question: What are the recommended analytical methods for assessing the purity of 2,5-dichloro-6-methyl-3-nitropyridine and detecting its degradants?

Answer: A combination of chromatographic techniques is recommended. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for purity assessment.[16]

MethodRecommended Starting ConditionsUse Case
GC-FID Column: DB-5 or similar non-polar capillary column. Injector Temp: 250 °C Oven Program: 80 °C (2 min), ramp 10 °C/min to 250 °C.[16]Purity analysis of the volatile starting material and non-polar impurities.
HPLC-UV Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detection: UV at ~230-280 nm.[16]Purity analysis and quantification of polar degradation products (e.g., hydrolysis products).
LC-MS Same as HPLC, coupled to a mass spectrometer (ESI source).Identification of unknown degradation products and reaction byproducts.[17]
Protocol: Forced Degradation Study by Hydrolysis

This protocol outlines a method to intentionally degrade the compound to identify its potential hydrolytic impurities.

  • Sample Preparation: Prepare three solutions of 2,5-dichloro-6-methyl-3-nitropyridine (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water):

    • Solution A: Neutral (as is)

    • Solution B: Acidic (add 0.1 M HCl)

    • Solution C: Basic (add 0.1 M NaOH)

  • Incubation: Store the three solutions at a controlled temperature (e.g., 60 °C) in sealed vials, protected from light.

  • Time-Point Analysis: At set time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS.

  • Data Interpretation: Compare the chromatograms over time. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Use the LC-MS data to determine the mass of the new peaks and propose structures for the degradation products (e.g., a mass increase of ~17 Da corresponds to a -Cl to -OH substitution).

References

  • BenchChem. (2025). Troubleshooting Low Yield in 2,5-Dichloropyridine Synthesis. BenchChem Technical Support. Link

  • Santa Cruz Biotechnology, Inc. (n.d.). 2,6-Dichloro-3-Nitropyridine - Material Safety Data Sheet. Link

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Link

  • ECHEMI. (n.d.). 2,5-Dichloro-4-methyl-3-nitropyridine SDS, 884495-05-0 Safety Data Sheets. Link

  • PubChem. (n.d.). 2,5-Dichloro-3-methylpyridine. National Center for Biotechnology Information. Link

  • Fun, H.-K., Arshad, S., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1785. Link

  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine. Link

  • PubChem. (n.d.). 2,5-Dichloro-3-nitropyridine. National Center for Biotechnology Information. Link

  • BenchChem. (2025). Strategies to Avoid Byproduct Formation in 2,6-dichloro-3-nitropyridine Reactions. BenchChem Technical Support. Link

  • Royal Society of Chemistry. (2020). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Publishing.
  • Scruggs, C., et al. (2017). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Analytical Chemistry.
  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. Link

  • Wang, F., et al. (2018). Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. MDPI. Link

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  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity. BenchChem Technical Support. Link

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  • Reguero-Márquez, G. A., et al. (2020). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). RSC Publishing.
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  • BenchChem. (2025). An In-depth Technical Guide on the Potential Degradation Products of 3,5-Dichloro-2-(trichloromethyl)pyridine. BenchChem Technical Support. Link

  • Wammer, K. H., et al. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. MDPI. Link

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  • Arora, P. K., & Bae, H. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Link

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Link

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Chloro-2,6-dimethyl-3-nitropyridine. Link

  • RSC Publishing. (2020). What factors determine the stability of a weak protein–protein interaction in a charged aqueous droplet?. RSC Publishing.
  • ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis.
  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. Link

  • ChemRxiv. (n.d.).
  • Varenne, A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Link

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Troubleshooting

Technical Support Center: Analytical Methods for 2,5-Dichloro-6-methyl-3-nitropyridine Reactions

Welcome to the Technical Support Center for the analytical monitoring of 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) derivatization. This highly functionalized pyridine scaffold is a critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical monitoring of 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) derivatization. This highly functionalized pyridine scaffold is a critical building block in pharmaceutical and agrochemical development. Due to its complex electronic landscape—featuring two differential electrophilic sites (C2 and C5), a reducible nitro group (C3), and an acidic methyl group (C6)—precise analytical control is mandatory to ensure chemoselectivity and prevent over-reaction.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to help you navigate Nucleophilic Aromatic Substitution (SNAr) and reduction workflows.

Data Presentation: Quantitative Analytical Profiles

To establish a baseline for your analytical methods, refer to the expected chromatographic and spectroscopic shifts summarized below. These values assume a standard SNAr reaction displacing a chloride with a generic primary amine.

Table 1: Expected Analytical Signatures for Reaction Components

Compound StateSubstitution PatternExpected m/z [M+H]⁺ (³⁵Cl)Relative HPLC Retention (RP-C18)¹H NMR Shift (C4-H Singlet)
Starting Material 2,5-Dichloro207.01.00 (Reference)~8.4 ppm (Highly deshielded)
Target Product 2-Amine, 5-ChloroVaries (+Amine -35.5)~0.85 (More polar)~8.0 ppm (Shielded by C2-amine)
Regioisomer 2-Chloro, 5-AmineVaries (+Amine -35.5)~0.90 (More polar)~7.8 ppm (Shielded by C5-amine)
Over-reaction 2,5-Bis-AmineVaries (+2xAmine -71.0)~0.70 (Most polar)~7.4 ppm (Highly shielded)
PART 1: Reaction Monitoring & Kinetic Analysis (HPLC & UV-Vis)

The C2-position of 2,5-dichloro-6-methyl-3-nitropyridine is highly activated toward SNAr due to the synergistic electron-withdrawing effects of the ortho-nitro group and the adjacent pyridine nitrogen. Density Functional Theory (DFT) and Mulliken population analyses confirm that [1].

Q: My HPLC-UV chromatogram shows a broad, tailing peak for the starting material, making it difficult to quantify conversion. How do I resolve this? A: This is a classic symptom of secondary interactions between the basic pyridine nitrogen and residual silanols on the C18 stationary phase.

  • Causality: The starting material can exist in a partially protonated state depending on the pH of the mobile phase.

  • Solution: Implement a buffered mobile phase system. Use 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Acetate in both your aqueous and organic (Acetonitrile) phases. This locks the ionization state, ensuring sharp, symmetrical peaks and a self-validating integration process[2].

Q: During UV-Vis kinetic studies of the SNAr reaction, my pseudo-first-order plots are non-linear at early time points. What is causing this deviation? A: You are likely observing the accumulation of the anionic intermediate.

  • Causality: Pyridine SNAr reactions proceed via an [2]. The strong electron-withdrawing nitro group stabilizes the negative charge, leading to the transient buildup of a Meisenheimer complex before the chloride leaving group is expelled[3].

  • Solution: Shift your monitoring wavelength to an isosbestic point, or monitor the specific disappearance of the starting material via HPLC rather than relying solely on bulk UV-Vis absorbance, which conflates the intermediate and the product.

SNAr_Mechanism SM 2,5-Dichloro-6-methyl -3-nitropyridine (Starting Material) MC Meisenheimer Complex (Anionic Intermediate) SM->MC + Nucleophile (Rate-determining) P_C2 C2-Substituted Product (Major Regioisomer) MC->P_C2 - Chloride (Fast elimination) P_Bis C2,C5-Bis-Substituted (Over-reaction Impurity) P_C2->P_Bis + Excess Nucleophile (Requires heat)

Caption: Kinetic pathway of SNAr on 2,5-Dichloro-6-methyl-3-nitropyridine.

PART 2: Structural Elucidation & Regioselectivity (NMR & LC-MS)

While the C2 position is kinetically favored, forcing conditions (excess nucleophile, elevated temperatures) can lead to substitution at the C5 position or bis-substitution. can also alter the expected regioselectivity[4].

Q: Both the C2-substituted and C5-substituted regioisomers have the exact same mass in LC-MS. How can I definitively prove which one I have isolated? A: ¹H NMR is the most authoritative tool for this, specifically by analyzing the chemical shift of the solitary C4 proton.

  • Causality: In the starting material, the C4 proton is flanked by the strongly electron-withdrawing nitro group and the C5 chloride, resonating downfield (~8.4 ppm). If substitution occurs at C2, the electron-donating effect of the new nucleophile (e.g., an amine) is transmitted through the conjugated system, shielding the C4 proton slightly (~8.0 ppm). However, if substitution occurs at C5, the nucleophile is directly adjacent to the C4 proton, resulting in a much stronger localized shielding effect (~7.8 ppm).

  • Validation: For absolute certainty, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. A C5-substitution will show a strong ³J correlation between the C6-methyl protons and the substituted C5 carbon.

Q: During the reduction of the C3-nitro group to an amine, LC-MS shows a persistent [M+H]⁺ peak corresponding to +16 Da over the target mass. What is this? A: This is a hydroxylamine intermediate (-NHOH), indicating incomplete reduction.

  • Causality: Nitro reduction proceeds stepwise: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂). The final cleavage of the N-O bond is the most activation-energy intensive step.

  • Solution: If using catalytic hydrogenation (e.g., Pd/C or Raney Ni), the catalyst may be poisoned by the chloride atoms on the ring. Switch to a stoichiometric chemical reductant like Iron/Ammonium Chloride (Fe/NH₄Cl) or increase the hydrogen pressure and temperature.

Analytical_Workflow Sample Quench & Sample Reaction LCMS LC-MS/UV Analysis (RP-C18, Gradient) Sample->LCMS Dec1 Mass indicates mono-substitution? LCMS->Dec1 NMR Isolate & Run 1H/13C NMR Dec1->NMR Yes (m/z matches) Opt Adjust Equivalents/Temp (Troubleshoot) Dec1->Opt No (SM or Bis-adduct) Confirm Confirm C2 vs C5 via C4-H Chemical Shift NMR->Confirm

Caption: Analytical decision tree for monitoring pyridine substitution reactions.

PART 3: Experimental Protocols (Self-Validating Workflows)
Protocol A: Robust LC-MS/UV Method for SNAr Reaction Monitoring

This protocol is designed to separate the starting material, Meisenheimer intermediates, regioisomers, and bis-substituted impurities reliably.

  • Sample Preparation: Extract a 10 µL aliquot from the reaction mixture. Quench immediately into 990 µL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid to collapse any transient Meisenheimer complexes[3].

  • Internal Standard: Spike the quenched sample with 10 µL of a 1 mg/mL Biphenyl solution. Self-Validation: Biphenyl is inert and provides a fixed reference peak to calculate absolute conversion rates, eliminating errors from injection volume variations.

  • Column Selection: Use an end-capped RP-C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) to minimize secondary interactions with the pyridine nitrogen.

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.5 mL/min.

  • Detection: Monitor UV at 254 nm and 280 nm. Set the MS to positive ESI mode, scanning m/z 100–500.

Protocol B: NMR Sample Preparation for Regioisomer Confirmation
  • Purification: Isolate the target mono-substituted product via flash chromatography. Ensure the fraction is >95% pure by UV to prevent overlapping signals.

  • Solvent Selection: Dissolve 15-20 mg of the purified compound in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is preferred over CDCl₃ because it disrupts intermolecular hydrogen bonding between the newly introduced amine and the pyridine nitrogen, yielding sharper NMR signals.

  • Acquisition: Acquire a standard ¹H NMR spectrum (minimum 16 scans). If the C4-H singlet assignment is ambiguous, acquire a ¹³C NMR and a 2D HMBC spectrum.

  • Analysis: Look for the cross-peak between the C6-methyl protons (typically ~2.5 ppm) and the adjacent C5 carbon. The chemical shift of the C5 carbon will dictate whether it holds a chloride or the new nucleophile.

References
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health (NIH). [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Bioactive Compounds Derived from the 2,5-Dichloro-3-nitropyridine Scaffold

For researchers navigating the complex landscape of drug discovery, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs due to its versatile chemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers navigating the complex landscape of drug discovery, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs due to its versatile chemical properties and diverse biological activities.[1][2] Among the myriad of pyridine derivatives, those built upon the 2,5-dichloro-3-nitropyridine framework serve as a particularly compelling starting point for the synthesis of novel therapeutic agents. The strategic placement of two chlorine atoms at the C2 and C5 positions, activated by a potent electron-withdrawing nitro group at C3, renders the scaffold highly susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr).[3] This inherent reactivity allows for the systematic and controlled introduction of diverse chemical functionalities, making it an ideal platform for extensive Structure-Activity Relationship (SAR) studies.

This guide provides a comprehensive comparison of bioactive compounds derived from the 2,5-dichloro-3-nitropyridine core and its close analogs. While direct and extensive SAR studies on the specific 2,5-dichloro-6-methyl-3-nitropyridine derivative are not widely published, we will leverage data from structurally related compounds to infer SAR trends and discuss the likely impact of the 6-methyl substituent. By examining derivatives targeting protein kinases and those with broad antiproliferative effects, we aim to elucidate the key structural features that govern biological activity, offering field-proven insights for drug development professionals.

The 2,5-Dichloro-3-nitropyridine Scaffold: A Versatile Synthetic Platform

The utility of the 2,5-dichloro-3-nitropyridine scaffold lies in the differential reactivity of its two chlorine atoms. The chlorine at the C2 position is generally more susceptible to nucleophilic attack than the one at C5, a preference amplified by the adjacent electron-withdrawing nitro group. This allows for a stepwise synthetic approach where different nucleophiles can be introduced sequentially, first at C2 and then at C5, to build molecular complexity. This regioselective strategy is fundamental to creating diverse chemical libraries for screening.

G Scaffold 2,5-Dichloro-3-nitropyridine (Starting Scaffold) Step1 Step 1: Regioselective S_NAr (Nucleophile 1, e.g., R1-NH2) Scaffold->Step1 More reactive C2 position Intermediate C2-Substituted Intermediate Step1->Intermediate Step2 Step 2: S_NAr (Nucleophile 2, e.g., R2-OH) Intermediate->Step2 Less reactive C5 position Product Di-substituted Product Library Step2->Product

Caption: General workflow for creating a library of compounds from the 2,5-dichloro-3-nitropyridine scaffold.

Part 1: SAR of Derivatives Targeting Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyridine scaffold is a common feature in many kinase inhibitors, and derivatives of dichloronitropyridines have been explored for this purpose.[5][6]

Key Structural Modifications and Their Impact
  • Substitution at the C2-Position: The introduction of an amine-containing substituent at the C2 position is a common and effective strategy. In many cases, the resulting secondary amine (NH) can form a crucial intramolecular hydrogen bond with the oxygen of the C3-nitro group. This interaction helps to planarize the molecule and lock it into a conformation that is often favorable for binding within the ATP-binding pocket of a kinase.[6] For example, in the synthesis of isoquinoline-based kinase inhibitors, the regioselective substitution at the C2 position of 2,6-dichloro-3-nitropyridine was confirmed by X-ray crystallography, which also revealed this key hydrogen bond.[6]

  • Substitution at the C5-Position: The C5 position provides a vector for introducing substituents that can probe deeper into the kinase binding pocket, often influencing potency and selectivity. In the development of imidazo[4,5-b]pyridine derivatives as Aurora-A kinase inhibitors, modifications at the analogous position were critical for achieving high selectivity.[5] Bulky or hydrophobic groups at this position can enhance binding affinity through van der Waals or hydrophobic interactions with non-polar residues in the active site.

  • The Hypothetical Influence of a C6-Methyl Group: While not extensively documented in the context of this specific scaffold, the addition of a methyl group at the C6 position would have predictable effects.

    • Steric Influence: A C6-methyl group would introduce steric bulk adjacent to the C5 position. This could direct the orientation of the C5-substituent, potentially forcing it into a more favorable (or unfavorable) binding conformation.

    • Electronic Influence: As an electron-donating group, the methyl substituent would slightly decrease the electrophilicity of the pyridine ring. However, its primary impact is likely to be steric.

Comparative Performance Data

The table below summarizes data for representative kinase inhibitors derived from related nitropyridine scaffolds to illustrate these SAR principles.

Scaffold Target Kinase Key Substituent(s) Activity (IC50) Reference
Imidazo[4,5-b]pyridineAurora-AC2: (S)-3-fluoropyrrolidine, C5: Phenyl0.007 µM[5]
Imidazo[4,5-b]pyridineFLT3C2: (S)-3-fluoropyrrolidine, C5: Phenyl0.162 µM[5]
Isoquinoline-aminep70S6KβC2: 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineSignificant Activity[4][6]
Pyridine-basedRho-Kinase (ROCK)VariesPotent Inhibition[3]

Note: The activities are derived from different assays and should be compared as illustrative examples of potency.

G cluster_0 Upstream Signaling cluster_1 Downstream Effects GPCR GPCR Activation (Extracellular Signals) RhoA RhoA Activation (GTP-bound) GPCR->RhoA ROCK ROCK Activation RhoA->ROCK MLCP MLCP Inhibition ROCK->MLCP Phosphorylation Inhibitor Pyridine-based ROCK Inhibitor Inhibitor->ROCK Inhibition MLC Increased MLC Phosphorylation MLCP->MLC Contraction Actin-Myosin Contraction, Stress Fiber Formation MLC->Contraction

Caption: Simplified Rho/ROCK signaling pathway, a target for pyridine-based inhibitors.[3]

Part 2: SAR of Derivatives with Antiproliferative Activity

Beyond specific kinase targets, many pyridine derivatives exhibit broad antiproliferative activity against various cancer cell lines.[2] The mechanism can be multifactorial, but some 3-nitropyridine analogues have been identified as potent microtubule-targeting agents, inducing cell cycle arrest and apoptosis.[7]

Key Structural Modifications and Their Impact
  • Influence of Functional Groups: Studies on broad classes of pyridine derivatives have shown that the presence of hydrogen-bond donors (-OH, -NH2) and certain oxygen-containing groups (-OMe, -C=O) often enhances antiproliferative activity. Conversely, halogen atoms or bulky groups can sometimes decrease activity, depending on the specific target.[2]

  • Aromatic Substituents: For derivatives where an aromatic ring is attached to the core scaffold, its substitution pattern is critical. In one study, a 3-methoxy-4-hydroxyphenyl group conferred strong activity.[8] This suggests that a combination of electron-donating and hydrogen-bonding capabilities on peripheral aromatic rings is beneficial.

  • Targeting Microtubules: A recent study identified 3-nitropyridine analogues as a novel class of microtubule-destabilizing agents that bind to the colchicine site on tubulin.[7] This provides a clear mechanistic rationale for their antiproliferative effects. The SAR for this class indicated that potent activity (IC50 < 10 nM) could be achieved with specific substitution patterns. Exploring derivatives of 2,5-dichloro-3-nitropyridine for this mechanism is a promising avenue for future research.

Comparative Antiproliferative Data
Compound Series Cell Line Key Structural Feature Activity (IC50 / GI50) Reference
5-oxo-hexahydroquinolineSW-480 (Colon)Varied 4-aryl substitutions34.6 - 38.6 µM[9]
5-oxo-hexahydroquinolineMCF-7 (Breast)Varied 4-aryl substitutions26.6 - 42.6 µM[9]
Imidazo[4,5-b]pyridineHCT116 (Colon)Phenyl at C52.30 µM[5]
Imidazo[4,5-b]pyridineMV4-11 (AML)Phenyl at C50.299 µM[5]
3-nitropyridine analogueHT-29 (Colorectal)Undisclosed5.4 nM[7]

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the standard methodologies for the synthesis and evaluation of compounds derived from the 2,5-dichloro-3-nitropyridine scaffold.

Experimental Workflow Overview

G Synthesis 1. Synthesis (Sequential S_NAr) Purification 2. Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization 3. Structure Confirmation (NMR, HRMS, X-Ray) Purification->Characterization Screening 4. Biological Evaluation (In Vitro Assays) Characterization->Screening SAR 5. SAR Analysis & Lead Optimization Screening->SAR SAR->Synthesis Iterative Design

Caption: A typical drug discovery workflow for developing pyridine-based compounds.

Protocol 1: General Procedure for Sequential SNAr

This protocol is adapted from methodologies used for the synthesis of related substituted nitropyridines.[6]

  • Step A: C2-Substitution.

    • To a solution of 2,5-dichloro-6-methyl-3-nitropyridine (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane or NMP) under an inert atmosphere (N2 or Ar), add the primary or secondary amine nucleophile (1.1 eq.).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq.).

    • Heat the reaction mixture at a temperature ranging from 80°C to reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield the C2-substituted intermediate.

  • Step B: C5-Substitution.

    • Dissolve the C2-substituted intermediate (1.0 eq.) in a suitable solvent (e.g., DMF or DMSO).

    • Add the second nucleophile (e.g., an alcohol or thiol, 1.2 eq.) along with a stronger base if necessary (e.g., NaH or K2CO3).

    • Heat the mixture, often requiring higher temperatures than Step A, and monitor by TLC or LC-MS.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol outlines a standard method for assessing cytotoxicity against cancer cell lines.[10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 2,5-dichloro-3-nitropyridine scaffold is a proven and highly effective starting point for the development of bioactive compounds, particularly kinase inhibitors and antiproliferative agents. The key to its utility lies in the ability to perform regioselective SNAr reactions at the C2 and C5 positions, allowing for systematic exploration of the chemical space.

Summary of Key SAR Insights:

  • C2-Substitution: Often involves an amine to form a critical intramolecular hydrogen bond with the C3-nitro group, pre-organizing the ligand for target binding.

  • C5-Substitution: Provides a handle to modulate potency and selectivity by interacting with different regions of the target's binding site.

The introduction of a 6-methyl group is hypothesized to primarily exert a steric influence, affecting the conformation of adjacent substituents and potentially refining the compound's fit within its binding pocket. Future work should focus on the direct synthesis and evaluation of a 2,5-dichloro-6-methyl-3-nitropyridine-derived library to validate these predictions. Screening such a library against a panel of kinases and cancer cell lines, particularly those sensitive to microtubule-targeting agents, would be a logical and promising next step in the quest for novel therapeutics.

References

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. Available at: [Link]

  • Tebbett, I. R., & Caddy, B. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815–824. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. Available at: [Link]

  • Kiseleva, A. S., Kiselev, A. A., & Novikov, M. S. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 3789. Available at: [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135. Available at: [Link]

  • J&K Scientific. (n.d.). 2,5-Dichloro-3-nitropyridine. Available at: [Link]

  • Al-Omair, M. A., & El-Gazzar, A. B. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3217. Available at: [Link]

  • Heinz, D., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dichloro-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Lokesh, B. V., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4S), S681-S692. Available at: [Link]

  • van der Meer, D., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0311311. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dichloro-3-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Fun, H.-K., et al. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1743. Available at: [Link]

  • Semantic Scholar. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Available at: [Link]

  • Al-Majid, A. M. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SpringerLink. Available at: [Link]

  • Duggirala, S. (2024). NOVEL SMALL MOLECULE KINASE INHIBITORS AS TUMOR-AGNOSTIC THERAPEUTICS. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

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Comparative

Purity assessment of synthesized 2,5-Dichloro-6-methyl-3-nitropyridine

As a Senior Application Scientist, I approach the purity assessment of complex pharmaceutical intermediates not as a single numerical output, but as a multidimensional analytical consensus. The compound 2,5-Dichloro-6-me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity assessment of complex pharmaceutical intermediates not as a single numerical output, but as a multidimensional analytical consensus. The compound 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5)[1] is a highly functionalized, electron-deficient heterocyclic scaffold. Its substitution pattern makes it an invaluable building block for cross-coupling and nucleophilic aromatic substitution ( SN​Ar ) in drug discovery.

However, the synthesis of this compound—typically via electrophilic chlorination or nitration of a precursor—invariably risks the formation of closely related regioisomers, such as 2,3-dichloro-6-methyl-5-nitropyridine (CAS: 1936385-56-6)[2]. Because these isomers possess identical molecular weights and nearly indistinguishable polarities, relying on a single analytical technique is a critical vulnerability in drug development.

This guide objectively compares the three primary analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides a self-validating, orthogonal workflow for absolute purity certification.

The Analytical Challenge: Why Orthogonality Matters

In early-stage drug development, certified reference standards for novel synthetic intermediates are rarely available.

  • The HPLC-UV Pitfall: HPLC purity is typically determined by an area percent method[3]. This relies on the dangerous assumption that the target compound and its regioisomeric impurities share identical UV response factors (extinction coefficients). If an impurity absorbs UV light more strongly than the target, its concentration will be overestimated; if it lacks a chromophore, it becomes a "dark" impurity.

  • The qNMR Solution: Quantitative NMR is a primary ratio method of measurement[4]. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus is directly proportional to its molar concentration[3]. It requires no specific reference standard of the analyte itself, capturing impurities that frequently escape UV detection (e.g., residual solvents, inorganic salts, and water)[5].

  • The GC-MS Role: While GC-MS cannot provide absolute mass-balance quantification due to varying ionization efficiencies, it is uniquely suited for resolving volatile halogenated isomers by leveraging characteristic 35Cl/37Cl isotopic fragmentation patterns.

Workflow Synth Synthesized Batch 2,5-Dichloro-6-methyl-3-nitropyridine GCMS GC-MS Profiling (Isotopic Impurity ID) Synth->GCMS HPLC HPLC-UV Analysis (Relative Area %) Synth->HPLC qNMR 1H qNMR Analysis (Absolute Mass %) Synth->qNMR Decision Data Concordance Check (|HPLC - qNMR| < 1.0%) HPLC->Decision qNMR->Decision Release Batch Release Certified Purity Decision->Release Yes Investigate Investigate Response Factors (Dark Impurities / Salts) Decision->Investigate No

Fig 1: Orthogonal purity assessment workflow ensuring self-validating data concordance.

Comparative Performance Data

To demonstrate the necessity of orthogonal testing, Table 1 compares the theoretical and practical performance limits of the three techniques, while Table 2 presents representative experimental data from a synthesized batch of 2,5-Dichloro-6-methyl-3-nitropyridine.

Table 1: Performance Matrix of Purity Assessment Techniques

ParameterHPLC-UV (Area %) 1H qNMR (Internal Std)GC-MS (EI)
Measurement Principle Chromatographic separation & UV absorbanceDirect proportionality to molar concentrationVolatilization & Ionization
Absolute Accuracy Low (Requires standard)High (Absolute purity value)[3]Low (Varying ionization)
Precision (RSD) Very Good (< 0.5%)Excellent (< 0.4%)[6]Moderate (~2.0%)
Detects Inorganic Salts? NoYes (via mass balance deficit)[5]No
Sample Destruction YesNo (Non-destructive)[5]Yes

Table 2: Representative Batch Analysis (2,5-Dichloro-6-methyl-3-nitropyridine)

Analyte / ImpurityHPLC-UV (254 nm) 1H qNMR (Absolute Mass)GC-MS (Relative Abundance)
2,5-Dichloro-6-methyl-3-nitropyridine 99.12%96.45% 98.80%
2,3-Dichloro-6-methyl-5-nitropyridine 0.88%0.90%1.20%
Residual Dichloromethane Not Detected1.15%Excluded (Solvent Delay)
Inorganic Salts (e.g., NaCl) Not Detected1.50% (Calculated Deficit)Not Detected

Causality Insight: The discrepancy between HPLC (99.12%) and qNMR (96.45%) is a classic example of "invisible" impurities. HPLC failed to detect residual extraction solvents and inorganic salts, artificially inflating the relative purity. qNMR, being a mass-balance technique, exposes the true absolute purity.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any analytical failure is immediately flagged by the data itself.

Protocol A: Absolute Purity Determination via 1H qNMR

Causality & Strategy: 2,5-Dichloro-6-methyl-3-nitropyridine has exactly one aromatic proton (C4-H). Due to the electron-withdrawing nitro and chloro groups, this proton appears as an isolated, sharp singlet downfield (~8.3 ppm). This is the perfect integration target because it will not overlap with the internal calibrant, Dimethyl sulfone ( DMSO2​ , singlet at 3.0 ppm)[5].

Step-by-Step Methodology:

  • Calibrant Selection: Use certified reference material (CRM) grade DMSO2​ (Purity 99.9%) as the internal standard[4].

  • Gravimetric Preparation: Accurately weigh ~10.0 mg of the synthesized 2,5-Dichloro-6-methyl-3-nitropyridine and ~5.0 mg of DMSO2​ into the same analytical vial using a microbalance (d = 0.001 mg). Self-Validation Check: The exact weights must be recorded to calculate the mass ratio.

  • Co-dissolution: Dissolve the mixture in 0.6 mL of DMSO−d6​ . Ensure complete dissolution via sonication.

  • T1​ Relaxation Measurement: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the C4-H proton. Causality: To ensure strictly quantitative integration, the relaxation delay (D1) must be set to at least 5×T1​ (typically 30-60 seconds) so all nuclei return to thermal equilibrium before the next pulse[6].

  • Acquisition: Acquire the 1H NMR spectrum (e.g., 600 MHz, 90° flip angle, 16-64 scans)[6].

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the DMSO2​ singlet (3.0 ppm, 6 protons) and the analyte C4-H singlet (~8.3 ppm, 1 proton). Calculate absolute purity ( Px​ ) using the USP compendial equation[4]:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, m = weighed mass, P = purity).

qNMR_Logic Sample Analyte: 2,5-Dichloro-6-methyl-3-nitropyridine (Unknown Mass Fraction) Mix Gravimetric Co-dissolution in DMSO-d6 Sample->Mix IS Internal Standard: DMSO2 (Certified Purity >99.9%) IS->Mix Acq 1H NMR Acquisition (Relaxation Delay > 5 * T1) Mix->Acq Integ Signal Integration (Analyte C4-H vs. IS CH3) Acq->Integ Calc Absolute Purity Calculation (USP <761> Equation) Integ->Calc

Fig 2: qNMR internal calibration workflow for absolute mass-fraction determination.

Protocol B: Orthogonal Purity Profiling via HPLC-UV

Causality & Strategy: While qNMR provides the absolute mass balance, HPLC is required to resolve structurally similar regioisomers that might have overlapping NMR signals in complex mixtures. We use a shallow gradient to separate the 2,5-dichloro target from the 2,3-dichloro impurity.

Step-by-Step Methodology:

  • System Setup: Agilent 1260/1290 Infinity II (or equivalent) with a Diode Array Detector (DAD).

  • Column Selection: Waters XBridge C18 ( 150×4.6 mm, 3.5 μ m). Causality: The fully end-capped stationary phase prevents peak tailing caused by secondary interactions with the basic pyridine nitrogen.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Multi-Wavelength Detection: Monitor at 220 nm, 254 nm, and 280 nm. Self-Validation Check: If the area % of an impurity changes drastically between 254 nm and 280 nm, it proves the response factors are unequal, validating the need for the qNMR mass-balance correction.

Conclusion

For highly functionalized intermediates like 2,5-Dichloro-6-methyl-3-nitropyridine, relying solely on chromatographic area normalization is an analytical blind spot. By coupling the high-resolution separation power of HPLC-UV with the absolute, standard-free quantification of 1H qNMR, researchers can establish a self-validating data package. This orthogonal approach ensures that downstream synthetic steps or biological assays are not compromised by hidden regioisomers, residual solvents, or inorganic salts.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective". Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • ResearchGate. "Quantitative 1H NMR methodology for purity assay with high accuracy". researchgate.net. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,5-Dichloro-6-methyl-3-nitropyridine proper disposal procedures

Comprehensive Laboratory Waste Management and Disposal Protocol for 2,5-Dichloro-6-methyl-3-nitropyridine As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is as critical as the exp...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Waste Management and Disposal Protocol for 2,5-Dichloro-6-methyl-3-nitropyridine

As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is as critical as the experimental workflows themselves. 2,5-Dichloro-6-methyl-3-nitropyridine (CAS: 1624260-64-5) is a highly functionalized halogenated nitroaromatic compound[1]. Due to the presence of both multiple halogen atoms (chlorine) and a nitro group on a pyridine ring, this compound presents specific toxicological and environmental hazards that require stringent, self-validating waste management procedures[2].

This guide outlines the definitive, step-by-step operational plan for the safe handling, segregation, and disposal of 2,5-Dichloro-6-methyl-3-nitropyridine in a professional laboratory setting.

I. Hazard Profile and Pre-Operational Logistics

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's hazard classification. Halogenated nitroaromatics are inherently reactive and are classified as toxic to aquatic life, potential mutagens, and severe irritants[3].

Table 1: Hazard Profile and Mandatory PPE Requirements

ParameterSpecification / RequirementScientific Rationale
Chemical Classification Halogenated Nitroaromatic / NitropyridineContains electron-withdrawing groups making the ring susceptible to nucleophilic attack; poses environmental persistence risks[2].
Primary Hazards Skin/Eye Irritant, Presumed ToxicNitroaromatics can be absorbed through the skin and respiratory tract, potentially causing methemoglobinemia or systemic toxicity[2][3].
Waste Stream Category Halogenated Organic WasteMust be segregated from non-halogenated solvents to ensure proper combustion temperatures and scrubber deployment during final incineration[3].
Mandatory PPE Nitrile gloves, chemical safety goggles, lab coatPrevents dermal and ocular exposure. Nitrile provides a standard barrier against solid organic particulates[2].
Engineering Controls Certified Chemical Fume HoodPrevents inhalation of airborne particulates or vapors during transfer operations[2].

II. Step-by-Step Waste Segregation and Storage Protocol

The accepted and required standard of practice is to dispose of this chemical as hazardous waste through professional Environmental Health and Safety (EHS) channels[2]. Under no circumstances should researchers attempt in-laboratory chemical neutralization (such as nitro-group reduction or dehalogenation). These reactions are highly exothermic and can generate highly toxic intermediates (e.g., hydroxylamines, anilines) if not precisely controlled[2].

Step 1: Waste Stream Identification and Segregation

  • Action: Designate a specific, chemically compatible waste container (typically high-density polyethylene, HDPE, or glass) exclusively for "Halogenated Organic Waste."

  • Causality: 2,5-Dichloro-6-methyl-3-nitropyridine must never be mixed with non-halogenated solvents, aqueous waste, or reducing agents. Mixing halogenated compounds with incompatible streams can trigger exothermic reactions or complicate the final high-temperature incineration process, as halogens require specific scrubber systems to neutralize acidic byproducts[3].

Step 2: Container Labeling and Validation

  • Action: Affix a standardized hazardous waste label to the container before any waste is added. The label must explicitly state: "Hazardous Waste," the full chemical name ("2,5-Dichloro-6-methyl-3-nitropyridine"), and the primary hazard (e.g., "Toxic/Irritant").

  • Causality: Abbreviations or structural formulas are legally insufficient for waste manifests. Clear nomenclature ensures that downstream waste management personnel can accurately calculate the required incineration parameters[2].

Step 3: Transfer Operations

  • Action: Inside a functioning chemical fume hood, carefully transfer the solid waste or solvent-contaminated residue into the designated container. Do not fill the container beyond 90% capacity.

  • Causality: Leaving a 10% headspace prevents over-pressurization due to ambient temperature fluctuations and minimizes the risk of spills during transport.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Seal the container tightly and place it in a secondary containment bin within the laboratory's designated SAA. Record the accumulation start date.

  • Causality: Secondary containment acts as a fail-safe against primary container failure, physically isolating the halogenated nitroaromatic waste from incompatible chemicals (e.g., strong bases or flammables) stored nearby[3].

III. Final Disposal Mechanism: High-Temperature Incineration

Once the SAA time limit is reached or the container is full, the waste must be transferred to the institution's EHS department. The ultimate fate of 2,5-Dichloro-6-methyl-3-nitropyridine is high-temperature incineration [3][4].

Mechanistic Justification for Incineration: Halogenated nitroaromatics cannot be disposed of in standard landfills due to their environmental persistence and potential to leach into groundwater[5]. Professional waste contractors utilize specialized incinerators operating at temperatures exceeding 1,000°C (1,832°F)[3].

  • Thermal Destruction: The extreme heat cleaves the aromatic ring and carbon-halogen bonds, converting the organic framework into carbon dioxide and water.

  • Scrubber Neutralization: The combustion of the nitro and chloro groups generates nitrogen oxides ( NOx​ ) and hydrogen chloride ( HCl ) gases. The incinerator's afterburners and advanced alkaline wet scrubbers capture and neutralize these acidic emissions before they can be released into the atmosphere, ensuring strict EPA compliance[3][4].

IV. Waste Management Workflow Visualization

G N1 Waste Generation: 2,5-Dichloro-6-methyl-3-nitropyridine N2 Hazard Assessment & PPE (Fume Hood, Nitrile Gloves, Goggles) N1->N2 N3 Waste Segregation: Halogenated Organic Waste Stream N2->N3 N4 PROHIBITED: In-Lab Chemical Neutralization N2->N4 N5 Storage in SAA (Secondary Containment & Labeling) N3->N5 N6 EHS Transfer & Manifest Documentation N5->N6 N7 High-Temperature Incineration (>1000°C + Alkaline Scrubbers) N6->N7

Caption: Standardized laboratory waste management and disposal workflow for halogenated nitroaromatics.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Potential for Human Exposure: Nitroaromatic Compounds. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

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